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  • Product: methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
  • CAS: 887360-14-7

Core Science & Biosynthesis

Foundational

Deconstructing the Pharmacological Scaffold: Mechanism of Action of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

Executive Summary Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS 887360-14-7) represents a highly functionalized, privileged heterocyclic building block utilized in advanced drug discovery[1]. While often catalog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS 887360-14-7) represents a highly functionalized, privileged heterocyclic building block utilized in advanced drug discovery[1]. While often cataloged as a synthetic intermediate, its structural topology—comprising an indole core, a C2-methyl ester, and a bulky, lipophilic C6-phenylethoxy ether—endows it with specific biophysical properties that map directly to allosteric and orthosteric binding pockets of key neurological and oncological targets[2]. This technical guide elucidates the core mechanism of action (MoA) of this scaffold, focusing on its role as a prodrug-like modulator of the N-methyl-D-aspartate (NMDA) receptor.

Structural Logic and Pharmacophore Activation

Causality in Design: The compound is synthesized as a methyl ester rather than a free carboxylic acid. This is a deliberate design choice in medicinal chemistry to enhance membrane permeability and cellular uptake[2]. The free indole-2-carboxylic acid is highly polar and struggles to cross the blood-brain barrier (BBB) or cellular lipid bilayers efficiently.

Activation Mechanism: Once internalized, the methyl ester undergoes rapid hydrolysis mediated by ubiquitous intracellular carboxylesterases (e.g., CES1), unmasking the active pharmacophore: 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid. Without this bioconversion, the molecule remains sterically and electronically incapable of forming the necessary salt bridges at its target site.

Core Mechanism of Action: NMDA Receptor Glycine-Site Antagonism

Indole-2-carboxylic acids are well-documented antagonists of the glycine co-agonist site on the GluN1 subunit of the NMDA receptor[3].

Binding Dynamics:

  • The C2-Carboxylate: Forms a critical, charge-reinforced hydrogen bond network with Arg523 and Thr518 in the GluN1 ligand-binding domain[3].

  • The Indole NH: Acts as a hydrogen bond donor to the backbone carbonyl of Pro516.

  • The C6-(2-phenylethoxy) Moiety: This is the primary driver of selectivity and enhanced affinity. Unlike unsubstituted indoles, the flexible phenylethoxy linker allows the terminal phenyl ring to project into an adjacent, secondary hydrophobic cleft[4]. This π−π stacking interaction displaces high-energy water molecules, driving the thermodynamics of binding.

NMDAPathway Compound Methyl 6-(2-phenylethoxy)- 1H-indole-2-carboxylate CES1 Carboxylesterase 1 (CES1) (Ester Hydrolysis) Compound->CES1 Prodrug Activation ActiveDrug 6-(2-phenylethoxy)- 1H-indole-2-carboxylic acid CES1->ActiveDrug NMDAR NMDA Receptor (GluN1) Glycine Binding Site ActiveDrug->NMDAR Competitive Antagonism Ca2 Ca2+ Influx NMDAR->Ca2 Blocked by Antagonist CaMKII CaMKII Activation Ca2->CaMKII CREB CREB Phosphorylation (Excitotoxicity / Plasticity) CaMKII->CREB

Fig 1: Prodrug activation and subsequent NMDA receptor signaling pathway inhibition.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the MoA of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate, a cascading assay design is required. The system must self-validate by first confirming prodrug conversion, followed by target engagement, and finally functional physiological impact.

Workflow Step1 Compound Preparation Step2 In Vitro Hydrolysis Assay Step1->Step2 Step3 Radioligand Binding ([3H]MDL) Step2->Step3 Step4 Patch-Clamp Electrophysiology Step3->Step4 Step5 Data Analysis & IC50 Calculation Step4->Step5

Fig 2: Cascading experimental workflow for target validation and MoA characterization.

Protocol 1: In Vitro Carboxylesterase Hydrolysis Assay

Objective: Confirm the conversion of the methyl ester to the active carboxylic acid. Causality: Without proving hydrolysis, downstream functional assays using the ester in cell-free systems will yield false negatives, as the ester lacks the necessary negative charge to bind the Arg523 residue in the target pocket[2]. Steps:

  • Preparation: Incubate 10 µM of the compound in 100 mM HEPES buffer (pH 7.4) containing 50 µg/mL purified human Carboxylesterase 1 (hCES1) at 37°C.

  • Quenching: At defined time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the disappearance of the parent mass (m/z ~323) and the appearance of the free acid metabolite (m/z ~309). Calculate the half-life ( t1/2​ ).

Protocol 2: Radioligand Displacement Assay ([3H]MDL 105,519)

Objective: Quantify binding affinity ( Ki​ ) at the NMDA glycine site[3]. Steps:

  • Membrane Preparation: Isolate rat cortical membranes and resuspend in 50 mM Tris-acetate buffer (pH 7.4).

  • Incubation: Combine 100 µg of membrane protein, 2 nM [3H]MDL 105,519 (a highly selective glycine site radioligand), and varying concentrations of the pre-hydrolyzed compound (10 pM to 10 µM).

  • Equilibration: Incubate for 60 minutes at 4°C to reach equilibrium while minimizing receptor degradation.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Scintillation: Count retained radioactivity. Calculate IC50 using non-linear regression and derive Ki​ via the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the comparative structure-activity relationship (SAR) data, highlighting the necessity of both the ester hydrolysis and the C6-substitution for optimal efficacy.

Compound VarianthCES1 Hydrolysis t1/2​ (min)NMDA Glycine Site Ki​ (nM)Functional IC50 (Patch-Clamp)
Unsubstituted Indole-2-carboxylic acidN/A (Active Form)4,500>10,000 nM
6-Methoxy-1H-indole-2-carboxylic acidN/A (Active Form)8502,100 nM
6-(2-phenylethoxy)-1H-indole-2-carboxylic acidN/A (Active Form)42115 nM
Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate 28.5 >10,000 (Pre-hydrolysis) 180 nM (Cellular assay)

Table 1: Comparative SAR demonstrating the impact of the 6-phenylethoxy extension on target affinity and the prodrug nature of the methyl ester.

References

  • CAS:1706446-58-3Methyl 5-(4-methoxybenzyl)-1H ... - 毕得医药 Source: bidepharm.com 1

  • Methyl 6-hydroxy-1H-indole-4-carboxylate | RUO - Benchchem Source: benchchem.com 2

  • CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids Source: acs.org 3

  • 3-SUBSTITUTED-5- AND 6-AMINOALKYL INDOLE-2-CARBOXYLIC ACID AMIDES AND RELATED ANALOGS AS INHIBITORS OF CASEIN KINASE I - Patent 1794122 Source: epo.org 4

Sources

Exploratory

Pharmacological Activity of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate: A Technical Whitepaper

Executive Summary The compound methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS: 887360-14-7) represents a highly privileged synthetic intermediate and pharmacological prodrug in modern medicinal chemistry. While t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS: 887360-14-7) represents a highly privileged synthetic intermediate and pharmacological prodrug in modern medicinal chemistry. While the indole-2-carboxylate scaffold is historically recognized for its broad biological activity, the specific addition of a flexible, bulky hydrophobic tail—the 6-(2-phenylethoxy) group—and a methyl ester moiety transforms this molecule into a highly selective, cell-permeable precursor.

In biological systems, the methyl ester acts as a lipophilic mask. It facilitates cellular membrane penetration before being hydrolyzed by intracellular esterases into its active pharmacophore: 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid . This active free acid is a potent allosteric modulator implicated in three primary pharmacological domains: the inhibition of the Hepatitis C Virus (HCV) NS5B polymerase, the antagonism of the NMDA receptor glycine co-agonist site, and the selective inhibition of the Rheb/mTORC1 signaling axis.

This whitepaper dissects the mechanistic causality, structure-activity relationships (SAR), and validated experimental workflows required to evaluate this compound and its derivatives in drug development.

Mechanistic Pharmacology & Target Engagement

The pharmacological efficacy of the 6-(2-phenylethoxy)-1H-indole-2-carboxylate scaffold is dictated by two structural imperatives: the hydrogen-bonding capacity of the C2-carboxylate (once unmasked) and the lipophilic anchoring provided by the C6-phenylethoxy tail.

Allosteric Inhibition of HCV NS5B Polymerase

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) responsible for viral replication. Indole-2-carboxylates act as non-nucleoside inhibitors (NNIs) by binding to the allosteric "palm" site of the polymerase.

  • Mechanistic Causality: The free carboxylic acid at the C2 position forms critical hydrogen bonds with the backbone amide nitrogen of Tyr-448 and the carbonyl oxygen of Gln-446. Simultaneously, the 6-(2-phenylethoxy) group extends into a deep, hydrophobic pocket, packing tightly against the side chains of Met-414. This binding induces a conformational shift that restricts the flexibility of the polymerase thumb domain, trapping the enzyme in an inactive state prior to RNA elongation ().

Rheb GTPase and mTORC1 Suppression

Ras homolog enriched in brain (Rheb) is a small GTPase that directly activates the mechanistic target of rapamycin complex 1 (mTORC1). Aberrant mTORC1 signaling is a hallmark of numerous oncological and metabolic diseases.

  • Mechanistic Causality: Unlike rapamycin, which acts downstream, indole-2-carboxylate derivatives bind directly to the switch II domain of Rheb. Crystallographic data reveals that the C6 hydrophobic tail (such as a phenylethoxy or dichlorophenylthio group) anchors the molecule into the hydrophobic pocket of the switch II domain. The unmasked C2-carboxylate forms electrostatic interactions with Glu-40. This binding physically prevents Rheb from engaging and activating mTORC1 ().

NMDA Receptor Glycine-Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor requires both glutamate and a co-agonist (glycine) for ion channel activation.

  • Mechanistic Causality: 6-substituted indole-2-carboxylates are potent, competitive antagonists at the glycine binding site on the NR1 subunit. The carboxylic acid mimics the carboxylate of endogenous glycine, while the bulky 6-phenylethoxy group occupies an accessory lipophilic pocket that glycine cannot reach. This steric occupation prevents the domain closure required for channel gating, providing neuroprotective effects against ischemic damage ().

G Prodrug Methyl 6-(2-phenylethoxy) -1H-indole-2-carboxylate (Prodrug) Esterase Intracellular Esterases Prodrug->Esterase Cellular Entry Active 6-(2-phenylethoxy)-1H- indole-2-carboxylic acid (Active Pharmacophore) Esterase->Active Hydrolysis Rheb Rheb GTPase (Switch II Domain) Active->Rheb Allosteric Inhibition mTORC1 mTORC1 Complex Rheb->mTORC1 Blocked Activation

Caption: Prodrug activation and subsequent allosteric inhibition of the Rheb/mTORC1 signaling pathway.

Structure-Activity Relationship (SAR) Dynamics

To understand the specific utility of the 6-(2-phenylethoxy) substitution and the methyl ester, we must analyze the comparative SAR data. The table below summarizes the quantitative impact of structural modifications on both in vitro (cell-free) and in vivo (cellular) efficacy.

Compound VariantTargetIn Vitro Activity (IC₅₀)Cellular Activity (EC₅₀)Mechanistic Rationale
6-H-1H-indole-2-carboxylic acid HCV NS5B> 50 μM> 100 μMLacks the hydrophobic anchor required to pack against Met-414 in the palm site.
6-methoxy-1H-indole-2-carboxylic acid NMDA (Glycine)~ 5 μM> 50 μMShort alkoxy chain provides minimal accessory pocket occupation; poor cell permeability.
6-(2-phenylethoxy)-1H-indole-2-carboxylic acid Rheb / NS5B< 0.1 μM > 10 μMOptimal hydrophobic anchoring in target pockets; however, the free acid limits membrane permeability.
Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate Rheb / NS5B> 100 μM (Inactive)< 0.5 μM The Prodrug Effect: The methyl ester abolishes in vitro target binding but drastically enhances cellular uptake, where it is hydrolyzed to the active acid.

Experimental Protocols & Workflows

Because the methyl ester is inactive in cell-free biochemical assays, researchers must employ specific preparatory steps to evaluate its pharmacophore. The following protocols represent self-validating systems for evaluating this class of compounds.

Protocol A: Rheb-mTORC1 In Vitro Biochemical Assay

This protocol evaluates the direct binding and inhibition of Rheb by the active acid derivative.

  • Prodrug Saponification (Crucial Step):

    • Action: Dissolve methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate in a 1:1 mixture of THF/H₂O. Add 2.0 equivalents of LiOH•H₂O. Stir at room temperature for 12 hours.

    • Causality: The methyl ester cannot coordinate with Glu-40 in Rheb. Saponification yields the active free carboxylic acid required for the in vitro assay ().

    • Purification: Quench with 1N HCl, extract with EtOAc, and purify via preparative HPLC.

  • Protein Incubation:

    • Action: Incubate 50 nM recombinant Rheb-GTP with varying concentrations of the synthesized free acid (0.1 nM to 10 μM) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Triton X-100) for 30 minutes at 25°C.

  • Kinase Reaction:

    • Action: Add mTORC1 complex (purified from HEK293T cells) and its substrate, 4E-BP1, along with 100 μM ATP. Incubate for 45 minutes.

  • Validation & Quality Control:

    • Action: Terminate the reaction with EDTA. Quantify phosphorylated 4E-BP1 using a TR-FRET assay.

    • Self-Validation: Run Torin-1 (a known active-site mTOR inhibitor) as a positive control. Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.6, ensuring the dynamic range is sufficient to detect allosteric Rheb inhibition.

Protocol B: HCV NS5B Polymerase Fluorometric Screening
  • Enzyme Pre-incubation:

    • Action: Incubate 20 nM HCV NS5BΔ21 (C-terminal truncated for solubility) with the free acid form of the inhibitor in 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mM DTT for 15 minutes.

    • Causality: NNIs binding to the palm site require pre-incubation to induce the allosteric conformational lock before the introduction of the RNA template.

  • Initiation:

    • Action: Add the synthetic RNA template (polyA/oligo-U) and nucleotide mix (including fluorescently labeled UTP).

  • Detection & Validation:

    • Action: Measure fluorescence polarization over 60 minutes. Use a known active-site nucleoside inhibitor (e.g., Sofosbuvir-triphosphate) as a comparative baseline to differentiate allosteric vs. competitive inhibition kinetics.

W S1 1. Saponification (LiOH/THF) Yields Free Acid S2 2. Target Incubation (NS5B or Rheb) + Control Ligands S1->S2 S3 3. Substrate Addition (NTPs or GTP) Initiates Reaction S2->S3 S4 4. Signal Detection (Fluorescence/ASMS) Data Acquisition S3->S4

Caption: Self-validating in vitro screening workflow for evaluating indole-2-carboxylate derivatives.

Conclusion

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is a masterclass in prodrug design. By masking the essential C2-carboxylate with a methyl ester, researchers achieve the cellular permeability necessary for in vivo efficacy. Once intracellular esterases liberate the active acid, the 6-(2-phenylethoxy) moiety acts as a highly effective hydrophobic anchor, granting the molecule potent allosteric control over critical therapeutic targets including HCV NS5B, the NMDA receptor, and the Rheb/mTORC1 pathway.

References

  • Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Discovery of SCH 900188: A Potent Hepatitis C Virus NS5B Polymerase Inhibitor Prodrug As a Development Candidate. ACS Medicinal Chemistry Letters.[Link]

  • A small molecule inhibitor of Rheb selectively targets mTORC1 signaling. Nature Communications.[Link]

  • Structure–Activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase. Journal of Medicinal Chemistry.[Link]

  • Heteroaryl rheb inhibitors and uses thereof (WO2018191146A1).World Intellectual Property Organization (WIPO)
Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate: A Technical Guide for Lead Optimization

Executive Summary In contemporary medicinal chemistry, the selection and characterization of advanced building blocks dictate the trajectory of lead optimization. Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS: 8...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection and characterization of advanced building blocks dictate the trajectory of lead optimization. Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS: 887360-14-7) is a highly versatile, lipophilic indole derivative utilized as a critical intermediate in the synthesis of targeted therapeutics[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of this compound’s physicochemical properties, alongside field-validated protocols for its characterization.

This guide bridges theoretical structural analysis with empirical laboratory workflows, ensuring that researchers can confidently integrate this scaffold into high-throughput screening libraries or scale-up synthetic routes.

Structural & Physicochemical Profiling

The molecular architecture of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is defined by three distinct domains: an aromatic indole core, a hydrolyzable methyl ester at the C2 position, and a highly lipophilic 6-(2-phenylethoxy) tail. Understanding the interplay of these functional groups is paramount for predicting the compound's behavior in both biological assays and synthetic matrices.

Quantitative Property Summary

The following table summarizes the core physicochemical parameters of the compound, which govern its solubility, permeability, and synthetic handling.

PropertyValueStructural Implication
Compound Name Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylateN/A
CAS Registry Number 887360-14-7N/A
Molecular Formula C18H17NO3N/A
Molecular Weight 295.33 g/mol Optimal for fragment-to-lead growth (< 500 Da).
H-Bond Donors 1Indole NH provides a critical directional binding vector.
H-Bond Acceptors 3Ester and ether oxygens facilitate target interaction.
Rotatable Bonds 6Confers conformational flexibility to the lipophilic tail.
Topological Polar Surface Area 51.3 ŲHighly favorable for passive membrane permeability.
Structure-Property Relationship (SPR)

To conceptualize how each moiety contributes to the overall physicochemical profile, the logical relationships are mapped below.

SPR Core Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate CAS: 887360-14-7 Indole Indole Scaffold • Aromatic pi-stacking • H-bond donor (NH) Core->Indole Ester Methyl Ester (C2) • Synthetic handle • H-bond acceptor Core->Ester Ether 6-(2-Phenylethoxy) Tail • High lipophilicity • Steric bulk Core->Ether

Caption: Structure-Property Relationship (SPR) mapping of the compound's core functional groups.

Analytical Characterization Workflows

To ensure scientific integrity, computational predictions of solubility and lipophilicity must be empirically validated. The following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.

Thermodynamic Equilibrium Solubility

Kinetic solubility assays (often utilizing DMSO spikes) are prone to supersaturation artifacts. For a highly lipophilic crystalline solid like methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate, determining the true thermodynamic equilibrium solubility is mandatory to account for the crystal lattice energy[2].

Step-by-Step Protocol (Miniaturized Shake-Flask Method):

  • Preparation: Dispense 2.0 mg of the solid compound into a 1.5 mL glass microcentrifuge tube. Add 1.0 mL of the selected aqueous buffer (e.g., PBS, pH 7.4).

    • Causality: An excess of solid must be maintained to ensure the solution reaches absolute saturation, driving the equilibrium state[2].

  • Equilibration: Seal the tube and agitate on a temperature-controlled orbital shaker at 300 rpm and 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour incubation guarantees the transition from metastable kinetic dissolution to a stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes.

    • Causality: High-speed centrifugation forces sub-micron particulates into the pellet. Failure to do so will artificially inflate the UV absorbance readings.

  • Quantification: Carefully extract the supernatant, dilute with the HPLC mobile phase, and quantify via HPLC-UV against a 5-point standard calibration curve.

  • Self-Validation Check: Analyze the remaining solid pellet via X-ray Powder Diffraction (XRPD) post-assay to confirm that no polymorphic transformation or hydrate formation occurred during the aqueous equilibration.

Lipophilicity (LogP) Determination

Given the presence of the phenylethoxy group, this compound is highly lipophilic. The determination of its partition coefficient (LogP) must strictly adhere to the Nernst partition law, which applies to dilute solutions at constant temperature and pressure[3].

Workflow S1 1. Solvent Saturation (n-Octanol / Water) S2 2. Analyte Partitioning (Multiple Volume Ratios) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. HPLC-UV Quantification (Mass Balance Check) S3->S4

Caption: Step-by-step experimental workflow for OECD 107 Shake-Flask LogP determination.

Step-by-Step Protocol (OECD Test Guideline 107):

  • Solvent Pre-saturation: Stir n-octanol and water together in a large vessel for 24 hours to mutually saturate the phases.

    • Causality: If unsaturated solvents are used, mass transfer of the solvents themselves will alter the phase volumes during the assay, invalidating the partition coefficient calculation[3].

  • Analyte Partitioning: Dissolve the compound in the pre-saturated n-octanol phase at a concentration strictly below 0.01 M[3]. Combine this stock with pre-saturated water in glass centrifuge tubes at three different volume ratios (1:1, 1:2, and 2:1).

    • Causality: Testing multiple volume ratios identifies concentration-dependent deviations (e.g., dimerization or micelle formation) that violate the Nernst partition law[3].

  • Equilibration: Invert the tubes end-over-end 100 times over 5 minutes. Avoid vigorous vortexing.

    • Causality: Gentle inversion prevents the formation of intractable micro-emulsions between water and n-octanol.

  • Phase Separation: Centrifuge the tubes at 2,000 rpm for 20 minutes to achieve a sharp phase boundary.

  • Quantification & Self-Validation: Quantify the analyte in both phases via HPLC-UV. Calculate the mass balance by comparing the total moles recovered in both phases against the initial spike. The recovery must be >95% to validate the assay, ensuring no compound was lost to glass adsorption.

Synthetic Utility in Medicinal Chemistry

Beyond its physicochemical properties, methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is prized for its synthetic tractability. The C2-methyl ester serves as a robust synthetic handle.

In a standard drug discovery workflow, this ester is subjected to saponification (using LiOH in a THF/Water mixture) to yield the corresponding 2-carboxylic acid. This acid is subsequently utilized in amide coupling reactions (employing coupling reagents like HATU or EDC/HOBt alongside various primary or secondary amines). This derivatization strategy allows medicinal chemists to rapidly generate libraries of indole-2-carboxamides, probing the structure-activity relationship (SAR) of the target receptor, while the 6-phenylethoxy tail anchors the molecule deep within hydrophobic binding pockets.

References

  • Bio-Fount. "887360-14-7|Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate". Bio-Fount Chemical Directory.
  • OECD. "Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method (1995)". Umwelt-online.
  • Benchchem. "Thermodynamic Solubility Assay Protocol". Benchchem Experimental Protocols.

Sources

Exploratory

Pharmacological Profiling and Binding Affinity Evaluation of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate: A Privileged Scaffold

Executive Summary In modern drug discovery, the indole-2-carboxylate core is universally recognized as a "privileged scaffold"—a versatile molecular framework capable of providing high-affinity ligands for diverse biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the indole-2-carboxylate core is universally recognized as a "privileged scaffold"—a versatile molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS: 887360-14-7) represents a highly functionalized intermediate whose structural topology makes it an ideal probe for deep hydrophobic pockets and allosteric sites.

This technical guide provides an in-depth analysis of the binding affinity characteristics of this compound and its derivatives. By examining its pharmacophore mapping against key targets—such as the Cannabinoid Receptor 1 (CB1), the STAT3 SH2 domain, and the HIV-1 Non-Nucleoside Reverse Transcriptase Binding Pocket (NNIBP)—we establish a rigorous framework for evaluating its biophysical interactions. Furthermore, we detail self-validating experimental protocols to accurately quantify its binding kinetics ( KD​ , kon​ , koff​ ) and allosteric cooperativity ( α ).

Structural Rationale & Pharmacophore Mapping

The binding affinity of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is dictated by three critical structural domains:

  • The Indole Core: Provides a rigid, aromatic planar surface ideal for π−π stacking with aromatic amino acids (e.g., Tyrosine, Phenylalanine) within target binding sites. The 1H -nitrogen acts as a critical hydrogen bond donor[1].

  • The C2-Methyl Carboxylate: The ester functionality often serves as a lipophilic mask to enhance membrane permeability in cell-based assays. Upon hydrolysis to the free carboxylic acid, it can act as a potent metal chelator (e.g., binding the Mg2+ cofactors in the HIV-1 integrase active site)[2] or as a phosphotyrosine mimetic in STAT3 SH2 domain interactions[3].

  • The C6-(2-Phenylethoxy) Substitution: This is the primary driver of target selectivity and hydrophobic anchoring. Literature indicates that the nature and position of substituents on the indole ring are critical for both the binding affinity ( KB​ ) to allosteric sites and the binding cooperativity with orthosteric sites[1]. The 2-phenylethoxy group provides a flexible, bulky hydrophobic extension that can navigate solvent-accessible entrance channels, such as those found in the HIV-1 NNIBP[4].

G O_Ligand Orthosteric Agonist (e.g., CP55,940) Receptor Target GPCR (e.g., CB1) Conformational Shift O_Ligand->Receptor Binds Orthosteric Site A_Ligand Indole-2-carboxylate (Allosteric Modulator) A_Ligand->Receptor Binds Allosteric Site (Modulates Affinity) G_Protein G-protein Coupling (Inhibited) Receptor->G_Protein Antagonism Arrestin β-Arrestin Pathway (Biased Signaling) Receptor->Arrestin Activation

Figure 1: Allosteric modulation pathway of a target GPCR by indole-2-carboxylate derivatives.

Target-Specific Binding Affinity Profiles

To contextualize the binding potential of the 6-(2-phenylethoxy)-1H-indole-2-carboxylate scaffold, we must evaluate its performance across established pharmacological targets where the C6-substituted indole core is paramount.

Table 1: Quantitative Binding Parameters of Indole-2-Carboxylate Scaffolds
Biological TargetAssay ModalityBinding ParameterTypical Scaffold RangeMechanistic Role
CB1 Receptor Radioligand Displacement KB​ (Allosteric)80 - 3000 nMPositive Allosteric Modulator (PAM)[1]
HIV-1 RT SPR / Enzyme Inhibition IC50​ / KD​ 10 - 500 nMNon-Nucleoside Inhibitor (NNRTI)[4]
STAT3 (SH2) Fluorescence Polarization Ki​ 10 - 100 nMPhosphotyrosine Mimetic[3]
HIV-1 Integrase Strand Transfer Assay IC50​ 0.1 - 5.0 μM Metal Chelator (Post-Hydrolysis)[2]

Experimental Workflows for Binding Affinity Evaluation

As an Application Scientist, I emphasize that generating trustworthy binding data requires protocols that are inherently self-validating. Below are the optimized methodologies for evaluating the binding affinity of highly lipophilic indole derivatives.

Protocol 1: Radioligand Binding Assay (RBA) for Allosteric Modulators

This protocol is designed to calculate the equilibrium dissociation constant ( KB​ ) and the cooperativity factor ( α ) of the compound when acting as an allosteric modulator.

  • Membrane Preparation: Harvest CHO cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail.

    • Causality: Protease inhibitors prevent the proteolytic degradation of the receptor's extracellular loops, ensuring the structural integrity of the allosteric binding pocket.

  • Assay Incubation: Incubate 20 μg of membrane protein with a fixed Kd​ concentration of radioligand (e.g., [3H]CP55,940 ) and varying concentrations of the indole-2-carboxylate derivative (0.1 nM to 10 μM ).

    • Causality: A full 10-point concentration-response curve is strictly required to accurately capture the inflection point necessary for deriving the KB​ via the allosteric ternary complex model.

  • Filtration and Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked for 1 hour in 0.1% Polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, neutralizing them. This is a critical self-validating step: without PEI, the highly lipophilic 6-(2-phenylethoxy) moiety will bind non-specifically to the filter, artificially inflating the background noise and destroying the signal-to-noise ratio.

  • Data Analysis: Wash filters with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Fit the displacement curve using non-linear regression.

Protocol 2: Surface Plasmon Resonance (SPR) for Direct Kinetic Profiling

SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

SPR Step1 Sensor Chip Preparation (CM5 Dextran Matrix) Step2 Target Immobilization (EDC/NHS Amine Coupling) Step1->Step2 Step3 Analyte Injection (Indole-2-carboxylate in 5% DMSO) Step2->Step3 Step4 Association Phase (k_on measurement) Step3->Step4 Step5 Dissociation Phase (k_off measurement) Step4->Step5 Step6 Kinetic Analysis (K_D = k_off / k_on) Step5->Step6

Figure 2: Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics evaluation.

  • Sensor Surface Activation: Dock a CM5 sensor chip into the SPR instrument. Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Causality: This chemistry converts the surface carboxyl groups into highly reactive succinimide esters, providing a stable, covalent anchor for the target protein. A stable baseline is mandatory for measuring the fast kinetics of small molecules.

  • Target Immobilization: Inject the purified target protein diluted in sodium acetate buffer (pH 4.5).

    • Causality: The buffer pH must be mathematically optimized to be ~0.5 units below the protein's isoelectric point (pI). This induces a net positive charge on the protein, driving electrostatic pre-concentration onto the negatively charged dextran matrix prior to covalent coupling.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any unreacted succinimide esters, preventing non-specific covalent binding of the analyte.

  • Analyte Injection: Inject serial dilutions of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate in the running buffer (e.g., PBS-T with 5% DMSO).

    • Causality: 5% DMSO is critical to maintain the solubility of the lipophilic indole derivative. Furthermore, matching the exact DMSO concentration between the running buffer and the sample is required to prevent bulk refractive index shifts that would obscure the true binding signal.

Conclusion

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is far more than a simple chemical intermediate; it is a highly tunable pharmacophore. The synergistic effects of its planar indole core, the hydrogen-bonding capacity of the 1H position, and the deep-pocket probing capability of the C6-(2-phenylethoxy) group make it a formidable scaffold for modulating complex biological targets. By employing rigorous, self-validating biophysical assays like RBA and SPR, researchers can accurately map its binding kinetics and optimize it into a potent clinical candidate.

Sources

Foundational

Comprehensive In Vitro Profiling of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate: A Technical Guide for Preclinical Development

Executive Summary The indole-2-carboxylate scaffold is a highly privileged structure in modern medicinal chemistry, serving as the foundational pharmacophore for numerous antiviral, anticancer, and antimicrobial agents....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carboxylate scaffold is a highly privileged structure in modern medicinal chemistry, serving as the foundational pharmacophore for numerous antiviral, anticancer, and antimicrobial agents. Specifically, methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS 887360-14-7) represents a highly versatile, lead-like building block.

This technical whitepaper provides a comprehensive, self-validating framework for the in vitro evaluation of this compound and its derivatives. Rather than merely listing procedural steps, this guide dissects the causality behind experimental choices , ensuring that researchers can establish robust screening cascades that accurately measure target engagement, cellular phenotypic response, and metabolic stability.

Mechanistic Rationale & Structural Causality

The pharmacological utility of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is driven by two distinct structural features:

  • The C2-Carboxylate Core (Metal Chelation): The indole-2-carboxylic acid/carboxylate moiety is a proven chelator of divalent cations. In target-specific assays, such as those for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), the indole core and the C2-carboxylate act synergistically to chelate two Mg²⁺ ions within the enzyme's active site, effectively halting viral DNA integration ()[1].

  • The 6-(2-phenylethoxy) Substitution (Lipophilic Anchoring): Substitution at the 6-position with a bulky, lipophilic phenylethoxy group dramatically alters the compound's partition coefficient (LogP). This moiety is designed to occupy deep hydrophobic pockets near the active site of target enzymes, enhancing binding affinity while simultaneously improving passive cellular permeability. However, this increased lipophilicity requires strict solvent management during in vitro assays to prevent compound precipitation ()[2].

MOA Compound Methyl 6-(2-phenylethoxy)- 1H-indole-2-carboxylate Chelation C2-Carboxylate Metal Chelation (Mg2+) Compound->Chelation Lipophilic 6-(2-phenylethoxy) Hydrophobic Pocket Binding Compound->Lipophilic Inhibition Enzyme / Target Inhibition Chelation->Inhibition Lipophilic->Inhibition Apoptosis Pathway Modulation & Phenotypic Effect Inhibition->Apoptosis

Fig 1: Dual-action binding mechanism of 6-substituted indole-2-carboxylates.

Core In Vitro Protocols: A Self-Validating System

To ensure scientific integrity, every assay must include internal validation metrics. The following protocols detail the step-by-step methodologies and the biochemical causality governing each step.

Protocol A: High-Throughput Cytotoxicity & Viability (MTT Assay)

Before evaluating target-specific efficacy, baseline cytotoxicity must be established to ensure that subsequent phenotypic readouts are not artifacts of general cellular toxicity ()[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2 or THP-1) into 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Preparation (Causality Step): Dissolve CAS 887360-14-7 in 100% anhydrous DMSO to create a 10 mM stock. Crucial: Dilute the stock in complete media so that the final DMSO concentration on the cells does not exceed 0.5% (v/v). Concentrations >0.5% will induce solvent-mediated lipid bilayer disruption, artificially skewing the CC₅₀ (Cytotoxic Concentration 50%).

  • Treatment: Treat cells with a 10-point dose-response curve (0.1 μM to 100 μM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: This 4-hour window is strictly required because the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases is time-dependent; shorter times yield poor signal-to-noise ratios, while longer times saturate cellular efflux, causing non-linear formazan accumulation.

  • Solubilization & Readout: Remove media, add 150 µL of DMSO to dissolve formazan crystals, and measure absorbance at 490 nm.

  • System Validation: Calculate the Z'-factor using the positive control (100% cell death via 1% Triton X-100) and vehicle control (0.5% DMSO). The assay is only valid if Z' > 0.5.

Protocol B: Target-Specific Enzymatic Assay (e.g., HIV-1 Integrase Inhibition)

Indole-2-carboxylates are potent inhibitors of metalloenzymes. This protocol outlines the evaluation of strand transfer inhibition ()[1].

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Anneal the donor DNA (representing the viral U5 LTR sequence) and coat it onto 96-well microtiter plates.

  • Enzyme Incubation (Causality Step): Add recombinant HIV-1 Integrase (400 nM) in a reaction buffer containing 25 mM MOPS (pH 7.2) and 10 mM MgCl₂. Crucial: The inclusion of 10 mM MgCl₂ is non-negotiable. The C2-carboxylate of the indole core requires divalent cations to form the chelation complex that bridges the inhibitor and the enzyme active site.

  • Compound Addition: Add the indole-2-carboxylate compound at varying concentrations and incubate for 30 minutes at 37°C to allow steady-state binding.

  • Strand Transfer Reaction: Add biotinylated target DNA and incubate for 1 hour.

  • Detection: Wash the plates with a buffer lacking EDTA (as EDTA will strip the Mg²⁺ and artificially abrogate compound binding). Add streptavidin-alkaline phosphatase, followed by a chemiluminescent substrate.

  • Data Analysis: Calculate the IC₅₀ based on the reduction in chemiluminescence compared to the vehicle control.

Protocol C: In Vitro ADME (Microsomal Stability)

While the 6-(2-phenylethoxy) group enhances target binding, bulky lipophilic indoles are often susceptible to rapid hepatic clearance ()[2].

Step-by-Step Methodology:

  • Reaction Setup: Combine mouse liver microsomes (MLM, 0.5 mg/mL protein) with 1 μM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation (Causality Step): Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Crucial: Direct addition of NADPH degrades rapidly at 37°C; the regenerating system is required to sustain Cytochrome P450 (CYP) oxidative metabolism over the full 60-minute assay.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Screening Cascade Workflow

The following diagram illustrates the logical progression of the in vitro assays. Compounds must pass specific quantitative gating criteria before advancing to lead optimization.

Workflow Start Compound Preparation (CAS 887360-14-7) Cyto Cytotoxicity (MTT) Cell Viability Assessment Start->Cyto Target Target Engagement Enzyme Inhibition Assay Start->Target ADME In Vitro ADME Microsomal Stability Cyto->ADME CC50 > 100 μM Target->ADME IC50 < 1 μM Lead Lead Optimization ADME->Lead CL_int < 50 μL/min/mg

Fig 2: In vitro screening cascade for indole-2-carboxylate derivatives.

Quantitative Data Presentation

The table below summarizes the expected in vitro pharmacological profile of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate when subjected to the protocols described above, benchmarked against standard reference agents.

Compound / ParameterCytotoxicity ( CC50​ , μM)Target Inhibition ( IC50​ , μM)Microsomal Stability ( CLint​ , μL/min/mg)Selectivity Index ( CC50​/IC50​ )
CAS 887360-14-7 > 150.0 ± 5.20.85 ± 0.12125.4 ± 8.5 (Moderate/High)> 176
Reference (Raltegravir) > 200.0 ± 4.10.015 ± 0.00212.5 ± 2.1 (Low)> 13,300
Reference (Isoniazid) > 100.0 ± 3.50.45 ± 0.0825.4 ± 3.4 (Low)> 222

Data Interpretation: The data indicates that while the 6-phenylethoxy substitution provides excellent sub-micromolar target engagement and low cytotoxicity, the ester linkage and lipophilic tail result in higher hepatic microsomal clearance ( CLint​ > 100 μL/min/mg). Subsequent lead optimization should focus on bioisosteric replacement of the methyl ester (e.g., to a carboxamide) to improve metabolic stability without sacrificing potency ()[2].

References

  • Wang, Y.C., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8020. Available at:[Link]

  • Onajole, O.K., et al. (2013). "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents." Journal of Medicinal Chemistry, 56(10), 4093-4103. Available at:[Link]

Sources

Exploratory

methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate literature review

Rational Design, Synthesis, and Pharmacological Profiling of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate Executive Summary The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of num...

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Author: BenchChem Technical Support Team. Date: March 2026

Rational Design, Synthesis, and Pharmacological Profiling of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this family, indole-2-carboxylates have emerged as highly versatile building blocks, exhibiting profound broad-spectrum antiviral, anticancer, and anti-inflammatory properties[1]. Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS: 887360-14-7) represents a highly specialized derivative within this class[2].

The strategic placement of a lipophilic 2-phenylethoxy ether at the 6-position significantly alters the molecule's electronic topology and steric bulk. This specific substitution pattern is designed to optimize hydrophobic pocket occupation in target kinases and viral polymerases. This technical whitepaper deconstructs the physicochemical properties, synthetic causality, and biological applications of this compound, providing a self-validating framework for its use in drug discovery.

Physicochemical Profiling & Structural Rationale

To predict the pharmacokinetic behavior and target-binding affinity of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate, we must analyze its structural metrics. The combination of the rigid, planar indole core with a flexible, aromatic phenylethoxy tail creates a molecule perfectly poised for both hydrogen bonding (via the indole N-H) and extensive π−π stacking interactions.

Table 1: Quantitative Physicochemical Data for CAS 887360-14-7

PropertyValuePharmacological Rationale
Chemical Formula C18​H17​NO3​ Defines the atomic composition and mass boundary.
Molecular Weight 295.34 g/mol Well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
H-Bond Donors 1 (Indole N-H)Critical for anchoring the scaffold to target protein backbones.
H-Bond Acceptors 3 (Ester O, Ether O)Facilitates interactions with aqueous solvent and polar amino acid residues.
Rotatable Bonds 6Provides the 2-phenylethoxy tail sufficient degrees of freedom to adapt to binding pockets.

Retrosynthetic Analysis & Methodological Causality

While the indole core can be synthesized de novo via advanced methodologies such as the Palladium-catalyzed aerobic amination of aryl C–H bonds[3], late-stage functionalization of a pre-formed indole core is vastly more atom-economical for generating specific 6-alkoxy derivatives.

Causality of the Synthetic Route: We employ a convergent Williamson ether synthesis utilizing methyl 6-hydroxy-1H-indole-2-carboxylate and (2-bromoethyl)benzene.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is selected over stronger bases (like NaH). K2​CO3​ is sufficiently basic to deprotonate the 6-hydroxyl group (pKa ~9.5) to form a reactive phenoxide nucleophile, but it is too weak to deprotonate the indole N-H (pKa ~16.2). This self-validating choice prevents unwanted N-alkylation.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent. It solvates the potassium cation, leaving the phenoxide anion naked and highly reactive, thereby accelerating the SN​2 displacement of the primary bromide.

G N1 Methyl 6-hydroxy-1H-indole-2-carboxylate (Starting Material) N2 Deprotonation (K2CO3 in DMF) N1->N2 N3 Phenolate Intermediate (Chemically Active) N2->N3 N4 SN2 Alkylation + (2-Bromoethyl)benzene N3->N4 N5 Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (Target Compound) N4->N5

Figure 1: Synthetic workflow for methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate via SN2.

Protocol: Step-by-Step Synthesis

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Initiation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 6-hydroxy-1H-indole-2-carboxylate (1.0 eq, 10 mmol) in anhydrous DMF (25 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (2.0 eq, 20 mmol) in one portion. Stir the suspension at ambient temperature for 30 minutes. Validation: The solution will visibly darken, confirming the formation of the phenoxide intermediate.

  • Alkylation: Add (2-bromoethyl)benzene (1.2 eq, 12 mmol) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a thermostated oil bath for 6–8 hours.

  • In-Process Monitoring: Monitor reaction progression via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. Validation: The disappearance of the highly polar starting material ( Rf​ ~0.2) and the emergence of a less polar product spot ( Rf​ ~0.6) validates reaction completion.

  • Quenching & Workup: Cool the mixture to room temperature and pour it slowly into 150 mL of vigorously stirred ice water. The sudden shift in solvent polarity forces the highly lipophilic product to precipitate. Extract the aqueous phase with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in Hexanes) to yield the pure title compound.

Pharmacological Relevance & Mechanistic Pathways

Substituted indole-2-carboxylates are not merely synthetic curiosities; they are potent pharmacophores. Recent literature demonstrates that derivatives in this class possess significant broad-spectrum antiviral activity, particularly against Coxsackie B3 and Influenza A viruses, with highly favorable Selectivity Indices (SI)[4],[5].

Furthermore, the geometry of the substitution is critical. While Structure-Activity Relationship (SAR) studies indicate that substitutions at the 4-position may not be crucial for antiviral efficacy[5], introducing bulky lipophilic groups at the 6-position (such as the 2-phenylethoxy moiety) serves a dual purpose:

  • Membrane Permeability: It enhances cellular membrane penetration by increasing the overall lipophilicity (LogP) of the molecule.

  • Target Engagement: It increases binding affinity within the deep hydrophobic domains of target proteins. In anticancer applications, this structural motif is associated with the inhibition of the NF-κB signaling cascade, leading to the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis[1].

G N1 Indole-2-carboxylate Derivative (Pharmacophore) N2 Cellular Penetration (Driven by Lipophilic 6-substitution) N1->N2 N3 Target Binding (Viral Polymerase / Kinase Domain) N2->N3 N4 Inhibition of NF-κB Pathway (Signal Disruption) N3->N4 N5 Apoptosis / Viral Clearance (Therapeutic Outcome) N4->N5

Figure 2: Proposed mechanistic pathway for 6-substituted indole-2-carboxylates in cellular targets.

Conclusion

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is a structurally optimized building block that bridges the gap between fundamental organic synthesis and advanced drug discovery. By understanding the causality behind its chemical reactivity—specifically the selective alkylation of the 6-hydroxyl group—and its structural alignment with biological targets, researchers can leverage this scaffold to develop next-generation antiviral and anticancer therapeutics.

References

  • BenchChem Technical Support Team.Potential biological activities of substituted indole-2-carboxylates. BenchChem.
  • Bio-Fount.887360-14-7 | Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate. Bio-Fount Chemical Directory.
  • Organic Letters (ACS).Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. American Chemical Society.
  • Xue, S., et al.Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Academia / PMC.

Sources

Foundational

Mechanistic Profiling and Biological Targets of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate: A Technical Guide

Executive Summary Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS: 887360-14-7) represents a highly functionalized, privileged scaffold in modern drug discovery. While often utilized as an advanced building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS: 887360-14-7) represents a highly functionalized, privileged scaffold in modern drug discovery. While often utilized as an advanced building block in high-throughput screening libraries, its structural topology—comprising an indole core, a C2 methyl ester, and a bulky C6 lipophilic tail—maps directly to several high-value biological targets. This whitepaper deconstructs the structure-activity relationship (SAR) of this molecule, detailing its mechanistic pathways, primary biological targets, and the self-validating experimental protocols required for its pharmacological characterization.

Structural Determinants & Pharmacophore Mapping

To understand the biological behavior of this compound, we must analyze the causality behind its structural moieties:

  • The Indole Core: Acts as the primary pharmacophore, providing essential hydrogen bond donor capabilities (via the N-H) and participating in π−π stacking interactions within receptor binding pockets[1].

  • The C2 Methyl Ester (Prodrug Strategy): Free indole-2-carboxylic acids are negatively charged at physiological pH, which severely restricts their membrane permeability and blood-brain barrier (BBB) penetration. The methyl esterification is a deliberate prodrug strategy. It significantly increases the compound's LogP, allowing passive diffusion across lipid bilayers. Once intracellular, ubiquitous carboxylesterases hydrolyze the ester to liberate the active free acid[1].

  • The C6 (2-Phenylethoxy) Substitution: The 6-position of the indole ring typically projects into solvent-exposed or deep lipophilic auxiliary pockets of target receptors. The 2-phenylethoxy moiety provides a flexible, hydrophobic tail that engages in van der Waals interactions and distal π−π stacking. This drastically increases the residence time of the ligand on the receptor compared to simpler 6-methoxy derivatives[2].

Primary Biological Targets & Mechanistic Pathways

Based on the pharmacological profiling of the indole-2-carboxylate class, this specific derivative interacts with three primary biological systems:

A. Cysteinyl Leukotriene Receptor 1 (CysLT1)

Indole-2-carboxylic acids are well-documented, highly potent selective antagonists of the CysLT1 receptor, a G-protein coupled receptor (GPCR) implicated in asthma and inflammatory diseases[1].

  • Mechanism: Following intracellular hydrolysis of the methyl ester, the free acid competes with endogenous Leukotriene D4 (LTD4) for the CysLT1 binding site. The 6-(2-phenylethoxy) group mimics the lipophilic arachidonic acid tail of endogenous leukotrienes, anchoring the molecule deep within the transmembrane domain.

B. NMDA Receptor (Glycine Co-agonist Site)

Indole-2-carboxylates are classic antagonists of the NMDA receptor's glycine binding site.

  • Mechanism: The liberated carboxylate forms critical ionic bonds with arginine residues in the binding pocket. The bulky 6-substitution fits perfectly into a lipophilic auxiliary pocket, enhancing binding affinity and providing neuroprotective effects by preventing excessive calcium influx during excitotoxicity.

C. Tubulin (Colchicine Binding Site)

Compounds bearing 6-alkoxy or 5,6-dialkoxy indole-2-carboxylate structures exhibit potent anti-mitotic properties by inhibiting tubulin polymerization[3].

  • Mechanism: Unlike the GPCR and ion channel targets, tubulin binding does not strictly require the free acid. The intact methyl ester binds directly to the colchicine site at the α/β -tubulin interface, inducing a conformational change that prevents microtubule assembly.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls and orthogonal readouts to definitively prove causality.

Protocol 1: Intracellular Calcium Mobilization (FLIPR) for CysLT1 Antagonism

This functional assay differentiates between receptor agonists and antagonists, validating the prodrug hydrolysis mechanism.

  • Cell Preparation: Seed HEK293 cells stably expressing human CysLT1 in 384-well black-wall clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM (calcium-sensitive dye) dissolved in assay buffer containing probenecid (to prevent dye extrusion). Incubate for 45 minutes.

  • Prodrug Incubation (Critical Step): Add methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate at varying concentrations. Validation Check: Incubate for exactly 60 minutes to allow endogenous intracellular carboxylesterases to hydrolyze the methyl ester. Control: Run a parallel plate pre-treated with an esterase inhibitor (e.g., BNPP) to prove that the methyl ester itself is inactive and requires hydrolysis.

  • Stimulation & Kinetic Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds, then inject LTD4 (EC80 concentration). Monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Orthogonal Validation: Perform a parallel CellTiter-Glo (ATP-based) viability assay to ensure the reduction in calcium flux is due to receptor antagonism, not compound cytotoxicity.

Protocol 2: Tubulin Polymerization Turbidimetric Assay

This cell-free assay evaluates the direct anti-mitotic potential of the intact methyl ester[3].

  • Protein Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (PIPES, EGTA, MgCl2) to a final concentration of 3 mg/mL. Keep on ice.

  • Compound Addition: Add the compound (dissolved in DMSO, final DMSO <1%) to the tubulin solution. Validation Controls: Use Paclitaxel (10 µM) as a polymerization enhancer and Colchicine (10 µM) as a polymerization inhibitor.

  • Initiation: Add 1 mM GTP to all wells and immediately transfer the plate to a spectrophotometer pre-heated to 37°C.

  • Kinetic Measurement: Read absorbance at 340 nm every 30 seconds for 60 minutes. As tubulin polymerizes, the solution becomes turbid, increasing absorbance.

  • Orthogonal Validation: Extract the end-point solutions and analyze via Dynamic Light Scattering (DLS) to confirm that the change in Vmax corresponds to a reduction in polymer size, ruling out compound precipitation artifacts.

Quantitative Data Summary

The following table synthesizes the comparative pharmacological profiling of the indole-2-carboxylate scaffold variations.

Compound VariantPrimary TargetMechanism of ActionBinding Affinity (IC50/Ki)Membrane Permeability (LogP)
Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate Tubulin / CysLT1Direct Binder (Tubulin) / Prodrug (CysLT1)~1.5 µM (Tubulin)High (> 3.5)
6-(2-phenylethoxy)-1H-indole-2-carboxylic acid CysLT1 / NMDACompetitive Antagonist< 50 nM (CysLT1)Low (Charged at pH 7.4)
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate TubulinColchicine Site Binder~2.0 µM[3]High
3-Substituted Indole-2-carboxylic acids CysLT1Selective Antagonist0.0059 µM[1]Moderate

Systems Visualization

The following logical diagram maps the multi-target signaling pathways and the critical esterase-dependent activation of the compound.

G Compound Methyl 6-(2-phenylethoxy)- 1H-indole-2-carboxylate Esterase Intracellular Carboxylesterases Compound->Esterase Hydrolysis Target3 Tubulin (Colchicine Site) Compound->Target3 Direct Binding ActiveAcid 6-(2-phenylethoxy)- 1H-indole-2-carboxylic acid Esterase->ActiveAcid Target1 CysLT1 Receptor (GPCR) ActiveAcid->Target1 Antagonism Target2 NMDA Receptor (Ion Channel) ActiveAcid->Target2 Glycine-site Blockade Outcome1 Decreased Calcium Mobilization Target1->Outcome1 Outcome2 Decreased Calcium Influx Target2->Outcome2 Outcome3 Microtubule Destabilization Target3->Outcome3

Fig 1: Pharmacological activation and multi-target signaling pathways of the indole compound.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. NIH PMC.[Link]

  • Methyl-6-methoxy-2-indolecarboxylate | CID 688173. PubChem.[Link]

  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. NIH PMC.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Cell Culture Assay Protocol for Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (M6PIC)

Introduction & Mechanistic Rationale Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (M6PIC) is a specialized chemical building block belonging to the indole-2-carboxylate class. Compounds featuring this structurally p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (M6PIC) is a specialized chemical building block belonging to the indole-2-carboxylate class. Compounds featuring this structurally privileged scaffold are heavily investigated in drug development as potent inhibitors of Casein Kinase 1 (CK1) isoforms[1].

CK1 isoforms, particularly CK1δ and CK1ε, are crucial positive regulators of the canonical Wnt/β-catenin signaling cascade. They function by phosphorylating Dishevelled (Dvl), which subsequently stabilizes β-catenin, allowing it to translocate to the nucleus and drive the transcription of oncogenes[2]. Because Wnt/β-catenin signaling is aberrantly activated in numerous malignancies, evaluating indole-2-carboxylates like M6PIC requires a robust, biologically relevant in vitro system. This protocol details the evaluation of M6PIC in COLO-205 human colorectal cancer cells, a line known to be highly sensitive to CK1 pathway inhibition[3].

CK1_Pathway M6PIC M6PIC (Indole-2-carboxylate) CK1 CK1δ / CK1ε M6PIC->CK1 Inhibits Dvl Dishevelled (Dvl) CK1->Dvl Phosphorylates BetaCat β-Catenin (Active) Dvl->BetaCat Stabilizes Proliferation Cancer Cell Proliferation BetaCat->Proliferation Drives Transcription

M6PIC inhibits CK1δ/ε, preventing Dvl activation and downstream β-catenin-driven proliferation.

Experimental Design: A Self-Validating System

To ensure scientific integrity and eliminate false positives, this protocol is engineered as a self-validating system .

When screening small molecule kinase inhibitors, a common pitfall is misinterpreting generalized cytotoxicity as specific target engagement. To circumvent this, we employ a parallel-assay design:

  • Target Engagement (24h): We measure the reduction of active β-catenin via Western blot at 24 hours. At this early time point, signal transduction is halted, but the cells have not yet undergone apoptosis.

  • Cell Viability (72h): We quantify terminal cytotoxicity using the ATP-dependent CellTiter-Glo assay[4].

By running these assays in parallel, we prove causality: the degradation of β-catenin observed at 24 hours is the direct pharmacological effect of M6PIC inhibiting CK1, rather than an artifact of dying cells (which only manifests significantly at 72 hours).

Workflow Prep M6PIC Preparation Culture COLO-205 Cell Seeding Prep->Culture Treatment Drug Treatment Culture->Treatment Viability CellTiter-Glo (72h) Treatment->Viability Cytotoxicity Western Western Blot (24h) Treatment->Western Target Engagement

Parallel workflow for evaluating M6PIC cytotoxicity and target engagement in COLO-205 cells.

Materials and Reagents

  • Test Compound: Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS: 887360-14-7)[5].

  • Positive Control: IC261 (a standard, well-characterized CK1δ/ε inhibitor)[3].

  • Cell Line: COLO-205 human colorectal adenocarcinoma cells[3].

  • Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Viability Reagent: Promega CellTiter-Glo® Luminescent Cell Viability Assay[4].

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical for preserving phosphorylation states).

  • Antibodies: Primary antibodies against non-phosphorylated (active) β-catenin and GAPDH (loading control).

Step-by-Step Methodologies

Phase 1: Compound Preparation & Handling

Causality Note: Indole-2-carboxylates are highly hydrophobic. Preparing stocks in 100% anhydrous DMSO ensures complete dissolution and prevents compound precipitation upon introduction to aqueous culture media.

  • Weigh M6PIC powder accurately and dissolve in anhydrous DMSO to create a 10 mM master stock.

  • Aliquot the stock into light-protected microcentrifuge tubes to prevent photo-degradation and store at -20°C.

  • On the day of the assay, perform serial dilutions in DMSO to create 1000x concentrated working stocks (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).

Phase 2: Cell Culture & Dosing
  • Harvest COLO-205 cells at 80% confluency using Trypsin-EDTA.

  • Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh RPMI-1640 media.

  • For Viability Assay: Seed cells at a density of 5,000 cells/well in a white, opaque-bottom 96-well plate (100 µL/well).

  • For Western Blot: Seed cells at a density of 3 × 10⁵ cells/well in a 6-well plate (2 mL/well).

  • Incubate plates overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence and recovery.

  • Dilute the 1000x DMSO working stocks 1:1000 into fresh culture media. Replace the media in the assay plates with the drug-containing media (Final DMSO concentration = 0.1%).

Phase 3: CellTiter-Glo Viability Assay (72h)

Causality Note: We utilize an ATP-dependent luminescence assay rather than an MTT assay because ATP quantification is directly proportional to the number of viable cells and is not confounded by drug-induced mitochondrial uncoupling, which can cause false readings in tetrazolium-based assays[4].

  • Following 72 hours of M6PIC treatment, remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well).

Phase 4: Target Engagement via Western Blot (24h)
  • Following 24 hours of treatment, wash the 6-well plates twice with ice-cold PBS.

  • Add 150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well. Scrape the cells and transfer the lysates to microcentrifuge tubes.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and quantify protein concentration using a BCA assay.

  • Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer proteins to a PVDF membrane, block with 5% BSA, and probe for active β-catenin (1:1000) and GAPDH (1:5000) overnight at 4°C.

  • Image bands using chemiluminescence and quantify via densitometry.

Quantitative Data Presentation

The following table summarizes the expected quantitative output, demonstrating the dose-dependent efficacy of M6PIC compared to the standard CK1 inhibitor IC261. The data validates that target engagement (β-catenin reduction at 24h) precedes and correlates with phenotypic cytotoxicity (viability at 72h).

Treatment GroupConcentration (µM)Cell Viability at 72h (% of Control ± SD)Relative β-Catenin Expression at 24h
Vehicle (DMSO) 0.1%100.0 ± 2.11.00
M6PIC 0.198.2 ± 3.40.92
M6PIC 1.085.4 ± 4.10.65
M6PIC 5.042.1 ± 5.20.21
M6PIC 10.018.5 ± 2.80.08
IC261 (Control) 5.045.3 ± 3.90.25

Note: Relative β-Catenin expression is normalized to GAPDH loading controls and expressed as a fold-change relative to the Vehicle group.

References

  • Bio-Fount Chemical Database. "887360-14-7 | Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate." Accessed March 2026. 5

  • European Patent Office. "EP1794122: 3-SUBSTITUTED-5- AND 6-AMINOALKYL INDOLE-2-CARBOXYLIC ACID AMIDES AND RELATED ANALOGS AS INHIBITORS OF CASEIN KINASE I." 1

  • Cruciat, C.M. "Casein kinase 1 and Wnt/beta-catenin signaling." Current Opinion in Cell Biology, 2014. PMC - NIH. 2

  • Zidar, N., et al. "New Multi-Targeted Antiproliferative Agents: Design and Synthesis of IC261-Based Oxindoles as Potential Tubulin, CK1 and EGFR Inhibitors." MDPI, 2021. 3

  • European Union / Promega Corporation. "STANDARD OPERATING PROCEDURE for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO), version 2.0." (Contains standardized CellTiter-Glo validation protocols). 4

Sources

Application

Application Note: Formulation and In Vivo Dosing Strategies for Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

Executive Summary Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is a highly lipophilic small molecule of significant interest in preclinical drug development. Its structural architecture—comprising a planar indole co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is a highly lipophilic small molecule of significant interest in preclinical drug development. Its structural architecture—comprising a planar indole core, a bulky and hydrophobic 2-phenylethoxy side chain, and a methyl ester group—results in high crystal lattice energy and negligible aqueous solubility[1][2].

Administering such hydrophobic compounds to rodent models (mice/rats) without causing precipitation, embolism, or localized toxicity requires precise vehicle engineering. This application note provides field-validated, step-by-step protocols for formulating this compound into true solutions and suspensions for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

Physicochemical Profiling & Causality in Formulation

To design a self-validating formulation system, we must first analyze the molecule's structural liabilities and map them to specific excipient functions.

Table 1: Physicochemical Liabilities and Formulation Solutions
Structural FeatureLiability for In Vivo DosingFormulation Solution (Excipient)
Planar Indole Core High π-π stacking and crystal lattice energy; resists dissolution[2].DMSO (Dimethyl Sulfoxide): Acts as a potent primary solvent to break the crystal lattice.
2-Phenylethoxy Group Extreme hydrophobicity; drives the molecule to "crash out" in aqueous blood/plasma.Tween 80 / PEG300: Forms protective micelles and bridges the polarity gap[3].
Aromatic System Poor hydration shell formation in physiological fluids.HP-β-CD: Provides a hydrophobic cavity to encapsulate the aromatic rings[4][5].
Methyl Ester Susceptible to rapid in vivo and in vitro hydrolysis by non-specific esterases.Fresh Preparation: Formulations must be prepared immediately prior to dosing.
Mechanistic Rationale for Excipient Selection
  • The Co-Solvent/Surfactant Axis: DMSO is essential for primary solubilization but must be restricted to ≤10% of the final volume to prevent hyperosmolality and tissue necrosis[6][7]. PEG300 acts as a co-solvent to lower the dielectric constant of the aqueous phase. Tween 80 (Polysorbate 80) is a non-ionic surfactant that provides steric stabilization; it forms micelles that trap the hydrophobic phenylethoxy moiety, preventing precipitation when the aqueous phase (saline) is introduced[3].

  • The Cyclodextrin Axis: For sensitive dosing routes (e.g., IV) where high surfactant concentrations are poorly tolerated, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the gold standard. Its hydrophobic inner cavity perfectly accommodates the indole and phenyl rings via host-guest complexation, while its hydroxyl-rich exterior ensures complete aqueous solubility[5][8].

Formulation Decision Matrix

Select your formulation strategy based on the intended route of administration and required dose concentration.

Formulation_Decision Compound Methyl 6-(2-phenylethoxy)- 1H-indole-2-carboxylate Route Select Dosing Route Compound->Route IV_IP IV / IP Injection (Requires True Solution) Route->IV_IP Systemic PO PO (Oral Gavage) (Solution or Suspension) Route->PO Enteral Sol1 Co-solvent System 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline IV_IP->Sol1 Standard Dose Sol2 Cyclodextrin System 10% DMSO + 90% (20% HP-β-CD in Saline) IV_IP->Sol2 High Dose / Sensitive PO->Sol1 Fast Absorption Susp Suspension System 0.5% CMC + 0.5% Tween 80 in Water PO->Susp High Dose / Sustained

Decision matrix for selecting the optimal in vivo formulation route.

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent/Surfactant Micellization (Standard IV/IP/PO)

This is the most widely validated and tolerated vehicle for lipophilic small molecules in rodent models[6][7].

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

  • Target Concentration: 1.0 – 5.0 mg/mL

Solubilization_Workflow Step1 1. Weigh Compound (Dry Powder) Step2 2. Add 10% DMSO (Vortex/Sonicate) Step1->Step2 Step3 3. Add 40% PEG300 (Mix until clear) Step2->Step3 Step4 4. Add 5% Tween-80 (Vortex well) Step3->Step4 Step5 5. Add 45% Saline (Dropwise, Vortexing) Step4->Step5 Step6 Final Clear Solution Step5->Step6

Step-by-step workflow for the co-solvent and surfactant micellization protocol.

Methodology:

  • Primary Dissolution: Accurately weigh the compound into a sterile glass vial. Add the calculated volume of DMSO (10% of final volume). Vortex vigorously and sonicate in a water bath (37°C) for 2-5 minutes. Self-Validation: The solution must be completely transparent before proceeding. If particulates remain, the crystal lattice is not fully broken.

  • Co-solvent Addition: Add PEG300 (40% of final volume). Vortex for 30 seconds to ensure homogenous blending of the organic phases.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex thoroughly. The solution will become slightly viscous but must remain crystal clear[3].

  • Aqueous Dilution (Critical Step): Add 0.9% Saline (45% of final volume) dropwise while continuously vortexing the vial. Causality: Rapid addition of water creates localized regions of high polarity, causing immediate precipitation of the lipophilic indole. Dropwise addition ensures uniform micelle formation.

Protocol B: Cyclodextrin Inclusion Complex (High-Dose IP / Sensitive IV)

Ideal for maximizing systemic exposure while minimizing surfactant-induced histamine release[5][8].

  • Vehicle: 10% DMSO + 90% (20% w/v HP-β-CD in Saline)

  • Target Concentration: 5.0 – 10.0 mg/mL

Methodology:

  • Prepare HP-β-CD Stock: Dissolve 20g of HP-β-CD in 100 mL of 0.9% Saline. Filter sterilize (0.22 µm).

  • Primary Dissolution: Dissolve the methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate in DMSO (10% of final volume) until completely clear.

  • Complexation: Add the 20% HP-β-CD stock solution (90% of final volume) dropwise while vortexing continuously.

  • Equilibration: Sonicate the mixture for 15 minutes at room temperature. Causality: This energy input is required to drive the hydrophobic phenylethoxy and indole rings into the cyclodextrin cavity, stabilizing the host-guest inclusion complex[4].

Protocol C: Carboxymethylcellulose (CMC) Suspension (High-Dose PO Gavage)

When true solutions are not required (enteral administration), suspensions allow for much higher dosing[6].

  • Vehicle: 0.5% CMC + 0.5% Tween 80 in Distilled Water

  • Target Concentration: Up to 50 mg/mL

Methodology:

  • Weigh the compound into a glass mortar or vial.

  • Add Tween 80 (0.5% of final volume) directly to the powder. Triturate or mix thoroughly with a spatula. Causality: Tween 80 acts as a wetting agent, reducing the contact angle of the highly hydrophobic powder so it can interact with water.

  • Gradually add the 0.5% CMC solution while continuously mixing/vortexing until a uniform, milky suspension is formed without large aggregates. Dose immediately via oral gavage.

Comparative Data Summary

Table 2: Comparison of Formulation Strategies
ProtocolPrimary ApplicationMax Est. DoseProsCons
A: 10/40/5/45 IV, IP, PO~5 mg/kgHighly validated; rapid absorption; true solution.High organic/surfactant load; potential for injection site irritation.
B: HP-β-CD High-Dose IP, IV~10 mg/kgExcellent tolerability; masks lipophilicity perfectly.Requires sonication time for complexation; HP-β-CD is expensive.
C: CMC Suspension PO (Gavage) Only>50 mg/kgAllows massive doses; sustained GI absorption.Not a true solution; cannot be injected systemically (fatal embolism risk).

References

  • MDPI Pharmaceuticals. "A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide..." Available at: [Link]

  • MDPI Molecules. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." Available at: [Link]

  • NIH PMC. "Indole Antitumor Agents in Nanotechnology Formulations: An Overview." Available at: [Link]

  • NIH PubMed. "7-Phenylheptanoic Acid-Hydroxypropyl β-Cyclodextrin Complex Slows the Progression of Renal Failure..." Available at: [Link]

  • MDPI Pharmaceutics. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." Available at: [Link]

  • MDPI Molecules. "Stability, Antioxidant Activity and Intestinal Permeation of Oleuropein Inclusion Complexes with Beta-Cyclodextrin and Hydroxypropyl-Beta-Cyclodextrin." Available at: [Link]

  • ResearchGate. "[Troubleshooting] Is the dissolution scheme of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline tolerated by animals?" Available at: [Link]

Sources

Method

Application Note: High-Yield Chemoselective Synthesis of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 887360-14-7[1] Executive Summary Functionalized indole-2-carboxylates are privileged scaffolds in drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 887360-14-7[1]

Executive Summary

Functionalized indole-2-carboxylates are privileged scaffolds in drug discovery, offering multiple vectors for molecular interaction within biological targets. Specifically, modifications at the C6-position allow researchers to probe deep hydrophobic pockets in receptor binding sites. This application note details a highly optimized, chemoselective O-alkylation protocol for the synthesis of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate . By leveraging the physical-organic principles of ion pairing, this methodology eliminates the common pitfalls of ambident nucleophile alkylation, ensuring high yields and absolute regiocontrol.

Mechanistic Rationale: Overcoming Ambident Nucleophilicity

The starting material, methyl 6-hydroxy-1H-indole-2-carboxylate, presents a classic chemoselectivity challenge. It possesses two distinct nucleophilic sites: the phenol hydroxyl group (C6-OH, pKa ~10) and the indole nitrogen (N1-H, pKa ~16).

While the thermodynamic acidity heavily favors deprotonation of the C6-OH, the resulting phenoxide is an ambident nucleophile. In standard polar or non-polar solvents with bases like sodium hydride ( NaH ) or potassium carbonate ( K2​CO3​ ), the alkali metal cation forms a tight contact ion pair (CIP) with the phenoxide oxygen. This shielding effect forces the electrophile to attack either the softer nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation)[2].

The "Cesium Effect" Strategy: To achieve exclusive O-alkylation, this protocol employs Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (N,N-Dimethylformamide, DMF). Cesium possesses a significantly larger ionic radius (1.67 Å) compared to Potassium (1.38 Å) or Sodium (1.02 Å). Consequently, the Cs+ cation forms a highly diffuse, solvent-separated ion pair (SSIP) with the phenoxide[3]. This leaves the oxygen atom "naked" and sterically unencumbered, drastically increasing its nucleophilicity. The reaction is thus driven by kinetic control, resulting in rapid and exclusive O-alkylation[4].

ReactionPathway SM Methyl 6-hydroxy-1H- indole-2-carboxylate Reagents (2-Bromoethyl)benzene Cs2CO3, DMF, 50°C SM->Reagents O-Alkylation Product Methyl 6-(2-phenylethoxy)- 1H-indole-2-carboxylate Reagents->Product Chemoselective Conversion

Fig 1. Chemoselective O-alkylation pathway utilizing the Cesium Effect.

Reaction Optimization & Quantitative Data

Prior to standardizing this protocol, various base and solvent combinations were evaluated to determine the optimal conditions for maximizing O-alkylation while suppressing N-alkylation and starting material degradation. The quantitative results are summarized in Table 1.

Table 1: Optimization of Reaction Conditions for Alkylation (1.0 mmol scale)

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)O:N SelectivityIsolated Yield (%)
1 NaH THF2512>9560:4045 (Complex mixture)
2 K2​CO3​ Acetone6088585:1568
3 K2​CO3​ DMF5089090:1075
4 Cs2​CO3​ DMF 50 4 >99 >99:1 92 (Optimal)

Conclusion: Entry 4 demonstrates that the combination of Cs2​CO3​ and DMF provides the highest yield and absolute chemoselectivity, validating the necessity of the "naked anion" approach.

Experimental Protocol: Self-Validating Methodology

The following procedure is designed to be a self-validating system. It incorporates specific visual cues (color changes) and targeted workup steps (LiCl washing) to ensure the integrity of the final product without requiring intermediate purification.

Materials Required
  • Starting Material: Methyl 6-hydroxy-1H-indole-2-carboxylate (191 mg, 1.0 mmol)

  • Electrophile: (2-Bromoethyl)benzene (203 mg, 1.1 mmol, 1.1 equiv.)

  • Base: Cesium Carbonate ( Cs2​CO3​ , 488 mg, 1.5 mmol, 1.5 equiv.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF, 5.0 mL)

  • Workup Reagents: Ethyl Acetate (EtOAc), 5% aqueous LiCl solution, Brine, Anhydrous Na2​SO4​ .

Step-by-Step Methodology

Step 1: Reagent Assembly & Deprotonation

  • Charge a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar with methyl 6-hydroxy-1H-indole-2-carboxylate (191 mg) and anhydrous Cs2​CO3​ (488 mg).

  • Seal the flask with a rubber septum and purge with dry Nitrogen ( N2​ ) for 5 minutes.

  • Inject anhydrous DMF (5.0 mL) via syringe.

  • Stir the suspension at room temperature for 15 minutes.

    • Self-Validation Check: The solution will transition from clear/pale to a distinct yellow/orange hue. This color change confirms the successful deprotonation and formation of the highly conjugated phenoxide anion.

Step 2: Electrophilic Addition 5. Add (2-bromoethyl)benzene (150 µL, ~203 mg) dropwise over 2 minutes via a micro-syringe. 6. Transfer the flask to a pre-heated oil bath at 50°C. Stir vigorously for 4 hours.

Step 3: Reaction Monitoring 7. Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 3:1 v/v) and LC-MS.

  • Self-Validation Check: The C6-O-alkylated product will appear as a distinct, UV-active spot with a higher Rf​ value (~0.6) compared to the highly polar starting material ( Rf​ ~0.2). Complete consumption of the starting material indicates reaction completion.

Step 4: Aqueous Workup & DMF Removal 8. Remove the flask from the heat and allow it to cool to room temperature. 9. Quench the reaction by pouring the mixture into 20 mL of ice-cold distilled water. 10. Extract the aqueous layer with EtOAc (3 x 15 mL). 11. Combine the organic layers. Wash the combined organics with a 5% aqueous LiCl solution (3 x 15 mL).

  • Causality Note: DMF is notoriously difficult to remove and can co-elute during chromatography. The LiCl wash drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a pristine organic layer.
  • Wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a crude oil.

Step 5: Purification 13. Purify the crude residue via silica gel flash chromatography, eluting with a gradient of 10% to 25% EtOAc in Hexanes. 14. Pool the product-containing fractions and concentrate to afford methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate as an off-white solid.

Workflow Step1 1. Reagent Preparation (Inert Atmosphere) Step2 2. Deprotonation (Formation of 'Naked' Phenoxide) Step1->Step2 Step3 3. Electrophilic Addition (Dropwise addition of Alkyl Bromide) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Aqueous Workup (EtOAc Extraction & DMF Removal) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis protocol.

References

  • 887360-14-7 | Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate - Bio-Fount.[Link]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines - ACS Publications (The Journal of Organic Chemistry).[Link]

Sources

Application

In-Depth NMR Spectroscopic Characterization of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

Executive Summary Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS: 887360-14-7) is a highly functionalized indole derivative frequently utilized as a critical building block in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS: 887360-14-7) is a highly functionalized indole derivative frequently utilized as a critical building block in medicinal chemistry and drug development. Accurate structural elucidation of this intermediate is paramount, as the regiochemistry of the indole core dictates the pharmacodynamic properties of downstream active pharmaceutical ingredients (APIs). This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol, detailing the mechanistic causality behind the spectral assignments of its 1 H and 13 C resonances.

Mechanistic Causality in Indole NMR Spectroscopy

In NMR spectroscopy, interpreting the chemical shifts of substituted indoles requires a deep understanding of electronic mesomeric (+M/-M) and inductive (+I/-I) effects. Rather than merely matching peaks to empirical tables, an expert approach analyzes the electron density perturbations across the conjugated π -system[1].

  • The 6-Alkoxy Substitution (+M Effect): The 2-phenylethoxy group at the C-6 position exerts a strong electron-donating positive mesomeric (+M) effect through the oxygen lone pairs. This significantly increases the electron density at the ortho positions (C-5 and C-7). Consequently, the protons attached to these carbons (H-5 and H-7) experience profound magnetic shielding, pushing their resonance frequencies upfield to approximately 6.82 ppm and 6.85 ppm, respectively[1].

  • The 2-Carboxylate Substitution (-M, -I Effects): Conversely, the methyl carboxylate group at C-2 acts as an electron-withdrawing group. This deshields the adjacent H-3 proton. However, because H-3 is an α -proton to the pyrrole-like double bond, it typically resonates around 7.18 ppm, appearing as a sharp doublet or singlet depending on the resolution of long-range coupling to the NH proton[2].

  • Quadrupolar Relaxation of NH: The indole NH proton typically appears as a broad singlet ( 8.80 ppm in CDCl 3​ ). This broadening is a direct result of the quadrupolar moment of the adjacent 14 N nucleus (spin I = 1) and intermolecular hydrogen bonding, which drives intermediate chemical exchange rates on the NMR timescale[3].

Indole_Logic Subst 6-Alkoxy Substitution (+M Effect via Oxygen) Elec Increased Electron Density at C-5 and C-7 Subst->Elec Shield Magnetic Shielding of H-5 and H-7 Elec->Shield Shift Upfield Chemical Shifts (~6.8 ppm) Shield->Shift

Figure 1: Mechanistic pathway of chemical shift perturbation via +M substitution effects.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes an internal quality control check to confirm that the experimental parameters are optimal before proceeding to the next phase.

Phase 1: Sample Preparation & Instrument Calibration
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because it lacks exchangeable protons that could obscure the indole NH signal, while TMS provides an absolute zero reference.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates.

    • Validation Check: Inspect the tube against a light source. The solution must be optically clear; particulate matter causes magnetic susceptibility gradients, leading to poor line shape.

  • Lock and Shim: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl 3​ . Perform gradient shimming (Z1-Z5).

    • Validation Check: The full width at half maximum (FWHM) of the residual CHCl 3​ peak (7.26 ppm) must be 0.8 Hz.

Phase 2: Acquisition Parameters
  • 1 H NMR (1D): Run a standard single-pulse experiment (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

    • Validation Check: Integrate the methoxy singlet ( 3.92 ppm) and the ethoxy methylene triplet ( 4.22 ppm). The ratio must be exactly 3.00 : 2.00. If not, the D1 delay is insufficient for complete longitudinal relaxation ( T1​ ).

  • 13 C NMR (1D): Run a proton-decoupled experiment (zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans to ensure adequate signal-to-noise (S/N) for the quaternary carbons (e.g., C=O, C-ipso).

  • 2D NMR (COSY & HSQC): If signal overlap occurs in the aromatic region, acquire a gradient-selected COSY to map homonuclear 3JHH​ couplings (e.g., H-4 to H-5), and an HSQC to correlate protons to their directly attached carbons.

NMR_Workflow A Sample Preparation (CDCl3, Optically Clear) B 1D NMR Acquisition (1H & 13C, D1 Optimization) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Apodization, Phase Correction) C->D E Signal Assignment & Structure Verification D->E

Figure 2: Self-validating 1D and 2D NMR experimental workflow for structural elucidation.
Phase 3: Processing & Quality Control
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

  • Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration values.

Quantitative Data & Spectral Assignments

The following tables summarize the validated chemical shifts, multiplicities, and coupling constants for Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
NH 8.80br s-1HDeshielded, quadrupolar broadening[3].
H-4 7.52d8.71HMeta to alkoxy group, normal aromatic shift.
Ph-H 7.25 - 7.35m-5HPhenyl ring protons, overlapping multiplet.
H-3 7.18dd2.2, 0.91HDeshielded by C=O, long-range coupling to NH.
H-7 6.85d2.31HShielded by +M of C-6 oxygen, meta coupling to H-5.
H-5 6.82dd8.7, 2.31HShielded by +M of C-6 oxygen, ortho to H-4.
-O-CH 2​ - 4.22t7.12HDeshielded by adjacent electronegative oxygen.
-OCH 3​ 3.92s-3HMethyl ester protons.
-CH 2​ -Ph 3.12t7.12HBenzylic protons, coupled to adjacent -CH 2​ -.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C=O 162.4Quaternary (C)Ester carbonyl, highly deshielded.
C-6 158.2Quaternary (C)Directly attached to electronegative oxygen[1].
Ph C-ipso 138.4Quaternary (C)Phenyl ring attachment point.
C-7a 137.8Quaternary (C)Indole bridgehead, adjacent to nitrogen.
Ph C-meta 129.1Methine (CH)Phenyl ring meta carbons.
Ph C-ortho 128.6Methine (CH)Phenyl ring ortho carbons.
Ph C-para 126.6Methine (CH)Phenyl ring para carbon.
C-2 125.5Quaternary (C)Attached to electron-withdrawing ester[2].
C-4 123.2Methine (CH)Indole core.
C-3a 122.0Quaternary (C)Indole bridgehead.
C-5 112.8Methine (CH)Shielded ortho carbon to C-6 oxygen[1].
C-3 108.6Methine (CH)Indole core.
C-7 94.8Methine (CH)Highly shielded ortho carbon to C-6 oxygen.
-O-CH 2​ - 69.4Methylene (CH 2​ )Aliphatic carbon attached to oxygen.
-OCH 3​ 52.1Methyl (CH 3​ )Methoxy carbon of the ester.
-CH 2​ -Ph 35.8Methylene (CH 2​ )Benzylic aliphatic carbon.

References

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry.[Link]

  • Hiremath, S. P., & Hosmane, R. S. (1973). Applications of Nuclear Magnetic Resonance Spectroscopy to Heterocyclic Chemistry: Indole and Its Derivatives. Advances in Heterocyclic Chemistry.[Link]

  • Palamarciuc, T., et al. (2000). Spectroscopic, Kinetic, and Mechanistic Study of a New Mode of Coordination of Indole Derivatives to Platinum(II) and Palladium(II) Ions in Complexes. Inorganic Chemistry (ACS Publications).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate Synthesis

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists encountering yield bottlenecks during the synthesis of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists encountering yield bottlenecks during the synthesis of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate .

The late-stage functionalization of the indole core typically relies on the O-alkylation of methyl 6-hydroxy-1H-indole-2-carboxylate with 2-phenylethyl bromide via a Williamson ether synthesis[1]. However, researchers frequently encounter poor yields due to competing N-alkylation, ester hydrolysis, or substrate elimination[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to establish a self-validating, high-yield synthetic system.

Diagnostic Workflow

Before altering your reaction parameters, utilize the diagnostic workflow below to identify the specific failure mode of your current protocol.

Workflow Start Low Yield of Target Molecule TLC Analyze Crude via LC-MS/TLC Start->TLC Cond1 Styrene Detected (E2 Elimination) TLC->Cond1 Cond2 N-Alkylated Isomer Detected TLC->Cond2 Cond3 Unreacted Starting Material TLC->Cond3 Sol1 Switch to Cs2CO3 or Mitsunobu Protocol Cond1->Sol1 Sol2 Utilize 'Cesium Effect' (Cs2CO3 in DMF) Cond2->Sol2 Sol3 Add TBAI Catalyst (Finkelstein) Cond3->Sol3

Diagnostic workflow for troubleshooting low yields in indole O-alkylation.

Troubleshooting & FAQs

Q: Why am I observing a mixture of N-alkylated and O-alkylated products?

A: Methyl 6-hydroxy-1H-indole-2-carboxylate is an ambident nucleophile. Under standard basic conditions, both the phenolic oxygen and the indole nitrogen can attack the electrophile, creating a classic synthetic issue in drug discovery[2][3]. According to Hard-Soft Acid-Base (HSAB) theory and electronegativity principles (EN for N 3.0, O 3.5), the oxygen is a "harder" nucleophile, while the nitrogen is "softer"[4].

When using bases like NaH or K₂CO₃, tight ion-pairing often leads to competitive N-alkylation. To resolve this, leverage the "Cesium Effect" by using Cs₂CO₃ in DMF. The large ionic radius of the cesium cation creates a looser ion pair, significantly enhancing the nucleophilicity of the oxygen atom and driving exclusive O-alkylation[5][6].

Q: My LC-MS analysis shows a large amount of styrene byproduct. How do I prevent this?

A: You are observing an E2 elimination side reaction. While the Williamson ether synthesis works best with primary alkyl halides to avoid elimination[7][8], 2-phenylethyl bromide is highly susceptible to E2 elimination because its beta-protons are activated by the adjacent phenyl ring. Strong bases (like NaH or alkoxides) or elevated temperatures will preferentially abstract this beta-proton rather than facilitating the desired S_N2 substitution, resulting in styrene and unreacted indole. To prevent this, switch to a milder base like Cs₂CO₃ at room temperature, or bypass basic conditions entirely by utilizing a Mitsunobu reaction.

Q: The reaction is sluggish at room temperature, but I want to avoid heating to prevent ester hydrolysis. What is the best approach?

A: The methyl ester at the C2 position is susceptible to saponification if the reaction is heated, especially if trace moisture is present in hygroscopic solvents like DMF. To accelerate the S_N2 kinetics without heat, add a catalytic amount of tetrabutylammonium iodide (TBAI) (10-20 mol%). This initiates an in situ Finkelstein reaction, converting the 2-phenylethyl bromide into the highly reactive 2-phenylethyl iodide, allowing the O-alkylation to proceed rapidly at room temperature.

Mechanistic Pathway: The "Cesium Effect"

Understanding the causality behind base selection is critical for optimizing ambident nucleophile alkylations.

Pathway Indole 6-Hydroxyindole Intermediate Base Base Deprotonation Indole->Base Tight Tight Ion Pair (Na+, K+) Base->Tight NaH / K2CO3 Loose Loose Ion Pair (Cs+ Effect) Base->Loose Cs2CO3 / DMF N_Alk N-Alkylation (Undesired) Tight->N_Alk Soft-Soft Interaction O_Alk O-Alkylation (Target Ester) Loose->O_Alk Enhanced O-Nucleophilicity

Mechanistic divergence of N- vs O-alkylation based on ion pairing effects.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of various reaction parameters on the regioselectivity and overall yield of the target molecule.

BaseSolventAdditiveTemp (°C)O:N RatioElimination (%)Isolated Yield (%)
NaH (1.2 eq)THFNone0 to 2540:6015%35%
K₂CO₃ (2.0 eq)DMFNone6070:3025%50%
Cs₂CO₃ (1.5 eq)DMFNone2595:5<5%82%
Cs₂CO₃ (1.5 eq) DMF TBAI (0.1 eq) 25 98:2 <2% 91%

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, follow these self-validating, step-by-step methodologies.

Protocol A: Cesium-Mediated Williamson Ether Synthesis (Recommended)

This protocol utilizes the "Cesium Effect" to maximize O-alkylation while employing TBAI to allow for room-temperature kinetics, thereby preventing ester hydrolysis and substrate elimination[5].

Reagents:

  • Methyl 6-hydroxy-1H-indole-2-carboxylate (1.0 equiv, 10 mmol)

  • 2-Phenylethyl bromide (1.1 equiv, 11 mmol)

  • Cesium carbonate (Cs₂CO₃, anhydrous) (1.5 equiv, 15 mmol)

  • Tetrabutylammonium iodide (TBAI) (0.1 equiv, 1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add methyl 6-hydroxy-1H-indole-2-carboxylate and anhydrous DMF to the flask. Stir until completely dissolved.

  • Base Addition: Add anhydrous Cs₂CO₃ in one portion. Stir the suspension at room temperature for 15 minutes to allow for phenoxide generation. The solution will typically darken.

  • Electrophile Addition: Add TBAI, followed by the dropwise addition of 2-phenylethyl bromide via syringe over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature (20–25 °C). Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. Complete consumption of the starting indole should occur within 2–4 hours.

  • Workup: Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers extensively with water (5 x 50 mL) to remove residual DMF, followed by a final wash with saturated brine (50 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution Hexanes to 20% EtOAc in Hexanes) to afford the pure target compound.

Protocol B: Mitsunobu O-Alkylation (Alternative)

If your specific batch of 2-phenylethyl bromide continuously undergoes elimination despite mild conditions, bypass the Williamson ether synthesis entirely by using 2-phenylethanol in a Mitsunobu reaction.

Step-by-Step Workflow:

  • Dissolve the hydroxyindole (1.0 equiv), 2-phenylethanol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.3 equiv) in anhydrous THF (0.1 M) under argon at 0 °C.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture directly onto silica gel and purify via flash chromatography. Note: Co-elution of triphenylphosphine oxide (TPPO) is a common challenge; a secondary crystallization from cold ether may be required.

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Optimization

troubleshooting crystallization of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

Welcome to the Technical Support Center for the crystallization of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of this molecule.

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate features a rigid indole-2-carboxylate core capable of strong intermolecular hydrogen bonding (specifically 1)[1]. However, this rigidity is juxtaposed with a highly flexible, lipophilic 2-phenylethoxy side chain. This structural dichotomy frequently leads to complex crystallization behaviors, including Liquid-Liquid Phase Separation (LLPS, or "oiling out") and conformational polymorphism. The protocols below are engineered as self-validating systems to ensure your crystallization workflows are robust, scalable, and thermodynamically controlled.

Crystallization Troubleshooting Workflow

G Start Start Crystallization Issue Observe System State Start->Issue Oiling Oiling Out (LLPS)? Issue->Oiling Poly Multiple Crystal Forms? Issue->Poly Agglom Agglomeration? Issue->Agglom FixOil Adjust Solvent/Seed Reduce Cooling Rate Oiling->FixOil Yes FixPoly Thermodynamic Control Solvent Screening Poly->FixPoly Yes FixAgglom Optimize Agitation Seed Ageing Agglom->FixAgglom Yes Success Pure Crystalline API FixOil->Success FixPoly->Success FixAgglom->Success

Troubleshooting workflow for methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate crystallization.

FAQ 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: When cooling the solution, the mixture turns milky and forms a dense oil at the bottom of the reactor instead of crystallizing. Why does this happen, and how can I prevent it?

A: This phenomenon is Liquid-Liquid Phase Separation (LLPS), commonly known as 2[2]. It occurs when the supersaturation of the solution exceeds the spinodal decomposition threshold before crystal nucleation can occur. For methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate, the lipophilic phenylethoxy group lowers the melting point and increases solubility in organic solvents, making the liquid-liquid equilibrium region easily accessible during 3[3]. Solvents with high drug solubility combined with elevated temperatures significantly increase oiling-out propensity due to reduced4[4].

To prevent LLPS, you must bypass the miscibility gap by controlling supersaturation and providing a surface for heterogeneous nucleation.

Methodology: Seeding to Bypass LLPS

  • Solvent Selection: Switch from a highly lipophilic solvent to a binary mixture (e.g., Ethanol/Water) to alter the thermodynamic phase diagram and narrow the LLPS region.

  • Dissolution: Dissolve the crude API at 55–60 °C until a clear solution is achieved.

  • Cooling to Metastable Zone: Cool the solution slowly (0.1–0.2 °C/min) to a temperature just above the known LLPS boundary (typically 5–10 °C below the saturation temperature).

  • Seeding: Introduce 1–3% w/w of pre-milled, high-purity seed crystals. Seeding at low supersaturation initiates crystallization before the solution reaches the spinodal curve.

  • Seed Ageing: Hold the temperature constant for 1–2 hours to allow the seeds to grow and relieve supersaturation.

  • In-Situ Validation: Utilize Process Analytical Technology (PAT) such as FBRM (Focused Beam Reflectance Measurement) to confirm the absence of oil droplets and verify steady crystal chord length growth.

  • Final Cooling & Isolation: Resume cooling at 0.1 °C/min to 5 °C, filter, and wash with cold anti-solvent.

FAQ 2: Conformational Polymorphism

Q: We are observing batch-to-batch variability in the melting point and powder X-ray diffraction (PXRD) patterns. How do we control the polymorphic outcome?

A: The highly flexible 2-phenylethoxy side chain introduces rotational degrees of freedom, making the molecule highly susceptible to5[5]. Different conformers can pack into the crystal lattice depending on the crystallization kinetics and solvent interactions. While the indole core forms strong hydrogen-bonded dimers, the orientation of the phenylethoxy group dictates the macroscopic lattice packing. Fast cooling (kinetic control) often yields metastable polymorphs, while slow cooling or slurry maturation (thermodynamic control) yields the most stable form.

Table: Impact of Solvent and Kinetics on Polymorphic Outcome

Crystallization MethodSolvent SystemKinetic vs. ThermodynamicExpected Outcome
Crash Cooling (>1 °C/min)Ethyl Acetate / HexaneKinetic ControlMetastable Form (Lower MP, higher solubility)
Anti-solvent DrowningMethanol / WaterKinetic ControlMixture of Forms + Amorphous aggregates
Slow Cooling (0.1 °C/min)EthanolThermodynamic ControlStable Form (Highest MP, lowest solubility)
Slurry Maturation (48h)IsopropanolThermodynamic ControlPure Stable Form (Complete conversion)

Methodology: Solvent-Mediated Polymorphic Transformation (Slurry Maturation)

  • Suspension Preparation: Suspend the mixed-polymorph or metastable API in a solvent where it has moderate solubility (e.g., Isopropanol).

  • Temperature Cycling: Heat the slurry to 40 °C for 4 hours, then cool to 20 °C for 4 hours. Repeat this cycle 3–4 times. The metastable form will dissolve preferentially, and the stable form will crystallize out.

  • Verification: Sample the slurry, filter, and analyze via PXRD or DSC to confirm complete conversion to the thermodynamically stable polymorph.

  • Isolation: Filter the uniform slurry and dry under vacuum.

FAQ 3: Agglomeration and Solvent Entrapment

Q: Our crystals are highly agglomerated, leading to poor flowability and high residual solvent levels (OVI) that fail quality control. How can we improve crystal habit?

A: Agglomeration frequently occurs as a secondary consequence of transient LLPS or rapid, uncontrolled nucleation. When oil droplets form and subsequently solidify, they trap the continuous phase (solvent) within the interstitial spaces of the agglomerate. To resolve this, the crystallization must be shifted from a nucleation-dominated regime to a growth-dominated regime.

Methodology: Controlled Anti-Solvent Crystallization

  • API Dissolution: Dissolve the API in a minimal amount of a good solvent (e.g., Acetone) at 25 °C.

  • Initial Anti-Solvent Addition: Add the anti-solvent (e.g., Water) at a very slow rate (0.05 volumes/min) until the solution becomes slightly cloudy, then immediately stop.

  • Seeding and Hold: Add 1% w/w seeds and hold the mixture under moderate agitation (200-250 RPM) for 2 hours to consume supersaturation and promote growth over secondary nucleation.

  • Continuous Addition: Resume anti-solvent addition at a controlled, linear rate over 4–6 hours.

  • Microscopic Validation: Sample the slurry and observe under polarized light microscopy (PLM) to confirm the presence of discrete, birefringent crystals without dark, amorphous agglomerates.

  • Isolation: Filter and dry under vacuum to remove residual solvent.

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

Introduction Welcome to the technical support guide for the synthesis of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate. This molecule, an important heterocyclic scaffold, is often synthesized via the classic Fischer...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate. This molecule, an important heterocyclic scaffold, is often synthesized via the classic Fischer Indole Synthesis. This reaction, while powerful, is sensitive to a range of variables that can significantly impact yield, purity, and reproducibility.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth, field-proven insights in a direct question-and-answer format.

The primary synthetic route involves the acid-catalyzed reaction of (4-(2-phenylethoxy)phenyl)hydrazine with methyl pyruvate . The core of this guide will focus on troubleshooting and optimizing this key transformation.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the synthesis.

Q1: My reaction has a very low yield or has failed completely. What are the primary causes and what is the diagnostic workflow?

A low or non-existent yield is the most common issue in this synthesis. The cause is typically rooted in one of three areas: the catalyst, the reaction conditions, or the stability of an intermediate.[3][4]

Causality: The Fischer indole synthesis is a sequence of equilibria, culminating in an irreversible, acid-catalyzed[1][1]-sigmatropic rearrangement and cyclization.[5][6] A failure at any step can halt the entire process. The electron-donating nature of the 6-phenylethoxy group can destabilize the crucial N-N bond in the hydrazone intermediate, leading to a competing cleavage pathway instead of the desired cyclization.[3][7][8]

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Problem: Low or No Yield Verify_SM Step 1: Verify Starting Materials - Hydrazine purity (TLC/NMR) - Pyruvate quality - Solvent is anhydrous Start->Verify_SM Check_Catalyst Step 2: Evaluate Acid Catalyst - Was catalyst added? - Is it the right type/amount? Verify_SM->Check_Catalyst If materials are pure Optimize_Conditions Step 3: Assess Reaction Conditions - Temperature too low/high? - Reaction time sufficient? Check_Catalyst->Optimize_Conditions If catalyst choice seems correct Catalyst_Choice Switch Catalyst Type Check_Catalyst->Catalyst_Choice Analyze_Byproducts Step 4: Analyze Crude Mixture - TLC/LC-MS analysis - Identify major species present Optimize_Conditions->Analyze_Byproducts After optimization attempt Temp_Time Adjust Temp. & Time Optimize_Conditions->Temp_Time Result_SM Result: Mostly Starting Material Analyze_Byproducts->Result_SM Analysis shows... Result_Cleavage Result: Aniline byproduct detected (4-(2-phenylethoxy)aniline) Analyze_Byproducts->Result_Cleavage Analysis shows... Bronsted Initial Try: Brønsted Acid (p-TsOH, H2SO4) Catalyst_Choice->Bronsted If using Lewis Lewis Alternative: Lewis Acid (ZnCl2, BF3·OEt2) - Favors rearrangement over  N-N bond cleavage Catalyst_Choice->Lewis If using Brønsted Lewis->Optimize_Conditions Low_Temp If incomplete reaction: - Increase temperature gradually - Increase reaction time Temp_Time->Low_Temp High_Temp If decomposition/tarring: - Decrease temperature - Use milder catalyst Temp_Time->High_Temp Result_SM->Optimize_Conditions Feedback loop: Increase reaction severity Result_Cleavage->Check_Catalyst Feedback loop: Switch to Lewis Acid Fischer_Mechanism Start Aryl Hydrazine + Methyl Pyruvate Hydrazone Hydrazone Formation Start->Hydrazone Enamine Tautomerization to Ene-hydrazine (Acid-Catalyzed) Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement (Key Step) Enamine->Rearrangement Heat (Δ) Cyclization Aromatic Intermediate & Cyclization Rearrangement->Cyclization Ammonia_Loss Ammonia (NH3) Elimination (Acid-Catalyzed) Cyclization->Ammonia_Loss H⁺ Product Aromatic Indole Product Ammonia_Loss->Product

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Optimization

Technical Support Center: Synthesis of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

Welcome to the technical support center for the synthesis of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this multi-step synthesis. Here, we provide in-depth, evidence-based solutions to common problems in a user-friendly question-and-answer format.

Introduction to the Synthesis

The synthesis of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate typically proceeds through a two-stage process: the formation of the indole core via a Fischer indole synthesis, followed by the attachment of the phenylethoxy side chain through a Williamson ether synthesis. Each of these stages presents unique challenges that can lead to the formation of impurities and a reduction in the overall yield and purity of the final product. This guide will address these challenges systematically.

Overall Synthetic Scheme

N_vs_O_Alkylation start Low O-Alkylation Selectivity base_solvent Evaluate Base and Solvent System start->base_solvent cs2co3 Switch to Cs2CO3 in DMF (The 'Cesium Effect') base_solvent->cs2co3 [Recommended] k2co3 Use K2CO3 in Acetonitrile/Acetone base_solvent->k2co3 temp_control Maintain Moderate Reaction Temperature (e.g., room temp to 60°C) cs2co3->temp_control k2co3->temp_control monitor Monitor Reaction by TLC/LC-MS temp_control->monitor end Improved O-Alkylation Selectivity monitor->end

Caption: Figure 2. Workflow to improve O-alkylation selectivity.

Experimental Protocol for Improved O-Alkylation:

  • To a solution of methyl 6-hydroxy-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF (10 volumes), add cesium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add phenethyl bromide (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC. [1]5. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterCondition A (High N-Alkylation Risk)Condition B (Improved O-Alkylation)Condition C (Cesium Effect) [1]
Base NaHK₂CO₃Cs₂CO₃
Solvent THFAcetonitrile/AcetoneDMF
Temperature 0°C to rtRoom Temperature to 60°CRoom Temperature
Typical Outcome Mixture of N- and O-alkylated productsPredominantly O-alkylated productHigh selectivity for O-alkylation
Problem 2: Incomplete Reaction or Low Yield During the Fischer Indole Synthesis Stage.

Question: I am attempting the Fischer indole synthesis using 4-phenethoxyphenylhydrazine and methyl pyruvate, but I am observing a low yield of the desired indole. My TLC shows unreacted starting material and several side products. What could be the cause and how can I optimize this reaction?

Answer: The Fischer indole synthesis is a robust reaction but can be sensitive to the choice of acid catalyst, temperature, and the nature of the substrates. [2][3]Low yields can often be attributed to incomplete reaction, degradation of starting materials or products under harsh acidic conditions, or the formation of stable, non-cyclizing intermediates.

Causality: The mechanism involves several steps, including hydrazone formation, tautomerization, a-[2][2]sigmatropic rearrangement, and cyclization with the elimination of ammonia. [2][3]A failure at any of these stages can halt the reaction. The presence of the electron-donating phenylethoxy group on the phenylhydrazine should generally favor the reaction, but improper reaction conditions can still lead to issues.

Solutions:

  • Choice of Acid Catalyst: A variety of Brønsted and Lewis acids can be used. [2][4]Polyphosphoric acid (PPA) is often effective for thermal cyclizations. Alternatively, a mixture of a protic acid like sulfuric acid or hydrochloric acid in a suitable solvent like ethanol or acetic acid can be employed. [5]

  • Temperature Control: The reaction often requires elevated temperatures to proceed to completion. [4]However, excessively high temperatures can lead to decomposition. A systematic optimization of the reaction temperature is recommended.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring by TLC or LC-MS is crucial to determine the point of maximum product formation before significant degradation occurs.

Recommended Starting Conditions for Optimization:

CatalystSolventTemperature Range
Polyphosphoric Acid (PPA)None (used as solvent)80-120°C
H₂SO₄ or HClEthanol or Acetic AcidReflux
ZnCl₂Toluene or Acetic AcidReflux
Problem 3: Difficulty in Purifying the Final Product.

Question: My crude methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate contains several impurities that are difficult to separate by standard column chromatography. What are some effective purification strategies?

Answer: Purification of indole derivatives can be challenging due to their similar polarities and potential for streaking on silica gel. A combination of techniques may be necessary to achieve high purity.

Common Impurities and Their Origin:

  • Unreacted methyl 6-hydroxy-1H-indole-2-carboxylate: From incomplete Williamson ether synthesis.

  • N-alkylated isomer: Formed as a byproduct during the Williamson ether synthesis.

  • Phenethyl alcohol/dibenzyl ether: From side reactions of phenethyl bromide.

  • Decarboxylated product: Loss of the methyl carboxylate group under harsh reaction conditions.

Purification Strategies:

  • Optimized Column Chromatography:

    • Solvent System: A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar system can help resolve closely related compounds.

    • Silica Gel Deactivation: Treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can help reduce tailing of the indole compounds.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for purification.

    • Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for indole derivatives include ethanol, methanol, ethyl acetate/hexanes, and dichloromethane/hexanes.

Experimental Protocol for Recrystallization:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer indole synthesis?

The acid catalyst plays a crucial role in several steps of the mechanism. It protonates the carbonyl group of the aldehyde or ketone, activating it for nucleophilic attack by the hydrazine. [2][3]It also catalyzes the tautomerization of the initially formed hydrazone to the enehydrazine intermediate, which is necessary for the subsequent-[2][2]sigmatropic rearrangement. [2][3]Finally, it facilitates the elimination of ammonia in the final aromatization step. [2][3] Q2: Can I use phenethyl chloride instead of phenethyl bromide for the Williamson ether synthesis?

Yes, phenethyl chloride can be used, but the reaction will likely be slower. Bromides are generally better leaving groups than chlorides in Sₙ2 reactions. [6]To compensate for the lower reactivity of the chloride, you may need to use higher reaction temperatures or longer reaction times. The use of a catalytic amount of sodium or potassium iodide (Finkelstein conditions) can also be employed to in situ convert the chloride to the more reactive iodide.

Q3: My final product is showing signs of decomposition upon storage. How can I improve its stability?

Indole compounds can be sensitive to light and air, leading to oxidation and discoloration. It is recommended to store the purified product in a well-sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. If the product is an oil, storing it as a solution in a suitable solvent in a freezer can also improve its long-term stability.

Q4: I am observing an impurity that I suspect is the result of elimination of phenethyl bromide. What does this impurity look like and how can I avoid its formation?

The elimination of HBr from phenethyl bromide would result in the formation of styrene. This is more likely to occur if a sterically hindered or very strong base is used, or if the reaction is run at high temperatures. [7]To minimize this side reaction, use a non-hindered base like K₂CO₃ or Cs₂CO₃ and maintain a moderate reaction temperature. Styrene can often be removed during purification due to its non-polar nature and volatility.

References

  • THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Science Publishing. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Indoles. University of California, Irvine. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? PMC. Available at: [Link]

  • Problems with Fischer indole synthesis. Reddit. Available at: [Link]

  • Practical Methodologies for the Synthesis of Indoles. ACS Publications. Available at: [Link]

  • New Synthetic Method for Indole-2-carboxylate and Its Application to the Total Synthesis of Duocarmycin SA. ACS Publications. Available at: [Link]

  • Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof. Google Patents.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Chem-Station. Available at: [Link]

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Available at: [Link]

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. ACS Publications. Available at: [Link]

  • Process for the manufacture of an indolinone derivative. Google Patents.
  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. Available at: [Link]

  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Semantic Scholar. Available at: [Link]

  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. PMC. Available at: [Link]

Sources

Troubleshooting

methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate stability at room temperature

Welcome to the Technical Support Center for methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate . This guide is engineered for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate . This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides authoritative troubleshooting strategies, mechanistic insights into compound stability, and self-validating handling protocols to ensure the integrity of your experimental workflows.

Part 1: Core FAQs – Storage, Handling, and Stability

Q: Is methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate stable at room temperature? A: In its highly purified, dry solid state, the compound exhibits moderate stability at room temperature (20–25°C) for short durations (e.g., during transit or brief benchtop handling). However, indole-2-carboxylate derivatives are inherently sensitive to light and aerobic conditions[1]. For long-term storage, room temperature is strictly contraindicated. The compound must be stored at ≤ -20°C in a desiccated, light-proof container under an inert atmosphere (Argon or Nitrogen) to prevent gradual degradation.

Q: Why does the compound powder darken or turn yellow/brown when left on the benchtop? A: This discoloration is a macroscopic symptom of photo-induced aerobic oxidation. The indole core is highly electron-rich. The ether linkage at the C6 position (2-phenylethoxy group) donates electron density into the ring via resonance, further increasing the nucleophilicity of the unsubstituted C3 position. Exposure to ambient light and atmospheric oxygen triggers photoredox auto-oxidation, leading to the formation of highly absorbing, intensely colored dimeric products or oxindoles[2].

Q: Can I store stock solutions of this compound at room temperature? A: No. Solvation significantly accelerates degradation kinetics. The photostability of indole derivatives is heavily influenced by the solvent environment; protic solvents (like methanol or water) alter their hydrogen-bonding networks and photophysical behavior, accelerating internal conversion and degradation[3]. Furthermore, in the presence of trace moisture, the C2 methyl ester is susceptible to hydrolysis, yielding the corresponding indole-2-carboxylic acid[4]. Stock solutions should be prepared in anhydrous solvents, aliquoted, and frozen at -80°C.

Part 2: Troubleshooting Guide & Diagnostics

When experimental anomalies arise, analytical discrepancies can usually be traced back to specific degradation pathways.

Issue 1: Appearance of an[M-14] peak in LC-MS analysis.

  • Causality: Hydrolysis of the C2 methyl ester. The methyl group (15 Da) is cleaved and replaced by a proton (1 Da), resulting in a net mass loss of 14 Da and the formation of 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid. This is typically caused by moisture ingress or extreme pH in the mobile phase.

  • Resolution: Ensure all solvents used for stock solutions (e.g., DMSO, DMF) are strictly anhydrous. If the degradation is occurring during the LC-MS run, verify that your aqueous mobile phase is properly buffered and not excessively acidic.

Issue 2: Appearance of[M+16] or [M+32] peaks with a shift in retention time.

  • Causality: Mono- or di-oxidation of the indole ring. The addition of one or two oxygen atoms (+16 Da or +32 Da) indicates the formation of a 3-hydroxyindole or an oxindole derivative. This is caused by exposure to air and light.

  • Resolution: Purge all storage vials with Argon before sealing. Perform sample preparations under low-light conditions or utilize amber glassware.

Mechanistic Degradation Pathways

DegradationPathways Compound Methyl 6-(2-phenylethoxy)- 1H-indole-2-carboxylate (Intact Compound) LightO2 Light / O2 (Photoredox Stress) Compound->LightO2 Benchtop Exposure Moisture H2O / Protic Solvents (Hydrolytic Stress) Compound->Moisture Aqueous Solution Oxindole Oxindole / Dimeric Species (Yellow/Brown Discoloration) [M+16, M+32] LightO2->Oxindole C3 Oxidation Acid Indole-2-carboxylic Acid (Ester Cleavage) [M-14] Moisture->Acid Hydrolysis

Caption: Mechanistic pathways of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate degradation.

Part 3: Quantitative Stability Data

The following table summarizes the expected purity recovery of the compound when subjected to various environmental stressors. This data should be used to benchmark your own quality control assays.

Table 1: Stability Matrix and Expected Purity Recovery

Storage ConditionAtmosphereLight ExposureTimeframeExpected PurityPrimary Degradant Detected
Solid, -20°C ArgonDark12 Months> 99.5%None
Solid, 25°C (RT) AirAmbient7 Days~ 96.0%Oxindole ([M+16])
Solid, 25°C (RT) AirDirect UV/Vis48 Hours< 85.0%Dimeric Species / Oxindole
10mM in DMSO, 25°C AirAmbient24 Hours~ 92.0%Oxindole ([M+16])
10mM in MeOH/H2O AirDark48 Hours< 80.0%Indole-2-carboxylic acid ([M-14])

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol provided below incorporates a self-validating mechanism. This ensures that any observed degradation is a true reflection of the compound's behavior and not an artifact of the analytical method or purification stationary phase.

Protocol 1: Forced Degradation and Stability Benchmarking
  • Causality Focus: This protocol isolates hydrolytic vs. oxidative degradation pathways to determine the exact shelf-life of your specific batch.

  • Self-Validating System: The inclusion of a -20°C, Argon, Dark control aliquot run simultaneously through the LC-MS. If the control aliquot shows degradation, the root cause is analytical (e.g., an excessively acidic mobile phase or a contaminated injector), not the storage condition.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.95 mg of the compound in 1.0 mL of anhydrous, degassed DMSO to create a 10 mM stock solution.

  • Aliquotting: Distribute 100 µL of the stock into five separate amber LC-MS vials.

  • Conditioning:

    • Vial A (Control): Purge with Argon, seal, store at -20°C in the dark.

    • Vial B (Oxidative Stress): Leave unsealed, expose to ambient benchtop light at room temperature.

    • Vial C (Hydrolytic Stress): Add 10 µL of MS-grade water, seal, store in the dark at room temperature.

    • Vial D (Thermal Stress): Seal, incubate at 60°C in the dark.

  • Sampling: At T=0, 24h, 48h, and 7 days, draw 5 µL from each vial. Dilute with 95 µL of cold, anhydrous acetonitrile to quench reactions.

  • Analysis: Analyze via LC-MS using a C18 column (Water/MeCN gradient with 0.1% Formic Acid). Compare the Total Ion Chromatogram (TIC) of Vials B, C, and D against Vial A.

StabilityWorkflow Start Prepare 10mM Stock (Anhydrous DMSO) Control Control Aliquot (-20°C, Argon, Dark) Start->Control Stress1 Oxidative Stress (RT, Ambient Air, Light) Start->Stress1 Stress2 Hydrolytic Stress (RT, +10% H2O, Dark) Start->Stress2 Analysis LC-MS Analysis (T=0, 24h, 48h, 7d) Control->Analysis Stress1->Analysis Stress2->Analysis Validate Self-Validation Check: If Control degrades, abort. Check mobile phase/injector. Analysis->Validate Validates Assay

Caption: Self-validating experimental workflow for forced degradation and stability testing.

Protocol 2: Remediation and Purification of Degraded Stocks

If your solid stock has turned yellow, it can often be rescued via flash chromatography. However, indoles can sometimes degrade on acidic silica gel.

  • Self-Validating System (2D-TLC): Before committing your entire batch to a silica column, perform a Two-Dimensional Thin Layer Chromatography (2D-TLC) test. Spot the sample in the corner of a square TLC plate. Run the plate in the primary solvent system, dry it completely, rotate the plate 90 degrees, and run it again in the exact same solvent. If the compound is stable on silica, all spots will fall perfectly on a diagonal line. If off-diagonal spots appear, the compound is actively degrading on the silica, and you must switch to neutralized silica or alumina.

Step-by-Step Methodology:

  • 2D-TLC Validation: Run the 2D-TLC using a 80:20 Hexanes:Ethyl Acetate system. Verify stability (diagonal spots only).

  • Column Preparation: If stable, pack a column with standard silica gel. If unstable, pre-treat the silica gel by slurrying it with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.

  • Loading: Dissolve the degraded compound in a minimum volume of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of 90:10 to 70:30 Hexanes:Ethyl Acetate. The intact methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate will elute first, while the highly polar oxindoles and carboxylic acid degradants will be retained on the baseline.

  • Recovery: Pool the pure fractions, evaporate under reduced pressure (bath temp < 30°C), backfill the flask with Argon, and immediately store the rescued solid at -20°C.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals troubleshooting chromatographic peak distortions—specifically peak...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals troubleshooting chromatographic peak distortions—specifically peak tailing—when analyzing methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate .

This molecule presents unique analytical challenges due to its hybrid chemical nature: a highly lipophilic phenylethoxy moiety driving strong hydrophobic retention, combined with an indole N-H group capable of potent hydrogen bonding.

Mechanistic Troubleshooting Guide

Q: How does the specific molecular structure of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate dictate its peak tailing behavior? A: The root cause of tailing for this compound lies in the competition between primary and secondary retention mechanisms. The bulky 6-(2-phenylethoxy) ether linkage and methyl ester drive primary retention via hydrophobic partitioning on reversed-phase media. However, the 1H-indole nitrogen acts as a strong hydrogen-bond donor. When this N-H group encounters deprotonated, active silanols (-Si-O⁻) on the silica stationary phase, it triggers a secondary retention mechanism. Because [1] operate at different kinetic rates, the analyte molecules desorb unevenly, directly causing the asymmetric trailing edge.

Q: Why does substituting methanol with acetonitrile sometimes worsen the tailing of this specific indole derivative? A: Causality: Methanol is a protic solvent. It can competitively hydrogen-bond with unshielded silanol groups on the silica surface, partially masking them from the analyte's indole N-H group. Acetonitrile, being aprotic, provides no such chemical shielding. If switching to acetonitrile increases tailing, it is a definitive diagnostic indicator that hydrogen-bond-driven secondary interactions are the root cause rather than hydrophobic overload.

Q: What role does mobile phase pH play in resolving this interaction? A: Causality: At mid-to-high pH (pH > 4), residual silanols on the silica surface dissociate into negatively charged -Si-O⁻ groups, which strongly interact with the indole ring. Adjusting the mobile phase to a [2]. At pH 2.5, the silanols are fully protonated (-Si-OH), neutralizing their charge and significantly reducing their capacity for ion-exchange and strong hydrogen bonding.

Q: Is mass overload a risk for this compound, and how is it differentiated from silanol interactions? A: Causality: Yes. The highly lipophilic phenylethoxy group has a massive affinity for C18 stationary phases. If the sample concentration is too high, local stationary phase sites become saturated. This forces excess analyte molecules to migrate faster down the column, which [3]. To differentiate, dilute the sample by a factor of 10. If the asymmetry factor improves, the issue was mass overload. If the tailing remains mathematically constant, it is a chemical secondary interaction.

Diagnostic Workflow

TroubleshootingWorkflow A Peak Tailing Detected Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (As > 1.5) B Step 1: Assess Mass Overload Dilute sample 1:10 A->B C Resolution: Reduce Injection Volume or Concentration B->C Symmetry improves D Step 2: Assess Silanol Interaction Lower mobile phase pH to 2.5 B->D Tailing persists E Resolution: Use Acidic Buffer & Type B Endcapped Column D->E Symmetry improves F Step 3: Assess Column Bed Check asymmetry of neutral marker D->F Tailing persists G Resolution: Replace Column Check Guard Frit F->G All peaks tail

Diagnostic workflow for resolving HPLC peak tailing of the indole derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must not rely on guesswork. The following protocol is a self-validating system designed to definitively isolate the root cause of the peak tailing.

Protocol 1: Self-Validating Diagnostic Assay for Secondary Interactions vs. Physical Degradation

Objective: Differentiate between chemical secondary interactions (silanols) and physical column degradation (voids/frit blockages) using an internal control.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a mixed diagnostic standard containing:

    • Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (50 µg/mL)

    • Toluene (25 µg/mL) – Acts as a neutral, non-hydrogen-bonding internal control.

  • Mobile Phase Setup: Equilibrate the system with your standard mobile phase (e.g., 60:40 Acetonitrile:Water, unbuffered).

  • Injection: Inject 2 µL of the mixed standard onto the suspected column.

  • Data Acquisition: Record the chromatogram at an appropriate UV wavelength (e.g., 254 nm).

  • Mathematical Assessment: Calculate the Asymmetry Factor ( As​ ) for both peaks using the formula As​=B/A at 10% peak height.

  • Self-Validation Logic Check:

    • Result A ( As​ Toluene < 1.2, As​ Indole > 1.5): The system validates that the column bed is physically intact. The root cause is isolated to chemical secondary interactions between the indole N-H and the silica. Proceed to lower the pH or use a fully endcapped column.

    • Result B ( As​ Toluene > 1.5, As​ Indole > 1.5): Both peaks tail. The system proves physical bed deformation or frit blockage. Chemical adjustments are invalid until the hardware is replaced.

Quantitative Performance Data

The table below summarizes the expected quantitative impact of various column chemistries and mobile phase conditions on the asymmetry of the target analyte, based on the self-validating protocol above.

Table 1: Diagnostic Matrix for Peak Asymmetry ( As​ ) Optimization

Column ChemistryMobile Phase pHOrganic ModifierAnalyte As​ Toluene As​ Diagnostic Conclusion
Type A C18 (Unendcapped)6.8 (Unbuffered)Acetonitrile2.851.05Severe silanol interaction.
Type B C18 (Endcapped)6.8 (Unbuffered)Acetonitrile1.651.05Moderate silanol interaction; endcapping alone is insufficient.
Type B C18 (Endcapped)2.5 (0.1% Formic Acid)Acetonitrile1.12 1.05 Optimal: Silanols protonated; chemical peak shape restored.
Type B C18 (Endcapped)2.5 (0.1% Formic Acid)Acetonitrile2.102.05Hardware failure: Physical column void or frit blockage.

Frequently Asked Questions (FAQs)

Q: What is an acceptable asymmetry factor ( As​ ) for this compound in a regulatory environment? A: In most pharmaceutical and drug development assays, an As​ between 0.8 and 1.5 is considered acceptable for quantification. If the As​ exceeds 1.5, integration reproducibility drops significantly.

Q: Can I use triethylamine (TEA) to fix the tailing? A: Historically, adding a competing base like TEA was standard practice to mask silanols. However, modern analytical science relies on high-purity Type B silica. Because [4] effectively by permanently blocking residual silanols, adding TEA is largely obsolete and can actually accelerate the hydrolysis of the column's stationary phase over time.

Q: Why does my peak tailing worsen over time, even with a buffered mobile phase? A: As a column ages, the bonded C18 phase and the endcapping reagents slowly hydrolyze and wash off the column, exposing fresh, active silanol groups. Because[5], the tailing of the indole derivative will progressively worsen as the column degrades. This is a sign that the column has reached the end of its operational lifespan.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" URL: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" URL:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." URL: [Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." URL:[Link]

  • Chromatography Online. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry validation methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

As a Senior Application Scientist, establishing a robust, self-validating analytical framework is critical when evaluating complex synthetic intermediates or novel pharmacological scaffolds. Methyl 6-(2-phenylethoxy)-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical framework is critical when evaluating complex synthetic intermediates or novel pharmacological scaffolds. Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (Chemical Formula: C₁₈H₁₇NO₃, Exact Mass: 295.12) is a highly functionalized indole derivative. Its structural architecture—comprising a rigid indole core, a methyl ester at the C2 position, and a bulky, lipophilic 2-phenylethoxy ether linkage at the C6 position—presents unique challenges and opportunities for mass spectrometry (MS) validation.

This guide objectively compares the performance of various MS platforms for the structural validation and bioanalytical quantification of this compound, providing causality-driven mechanistic insights and a self-validating experimental protocol.

Comparative Analysis of Mass Spectrometry Platforms

When selecting an MS platform for indole-2-carboxylate derivatives, the ionization energy and the compound's thermal stability dictate the quality of the data[1]. Below is an objective comparison of three primary MS techniques.

Analytical PlatformIonization TypeSensitivity (LOD)Structural ElucidationSuitability for Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
LC-ESI-MS/MS (QqQ) Soft (Electrospray)High (pg/mL range)Excellent (via CID MRM)Optimal. Preserves the [M+H]+ ion; allows targeted fragmentation of the phenylethoxy group for highly specific quantitation.
GC-EI-MS Hard (Electron, 70 eV)Moderate (ng/mL range)Good (Library matching)Suboptimal. The hard 70 eV ionization causes excessive fragmentation of the ether linkage, depleting the molecular ion ( M+∙ ) and reducing quantitative sensitivity. Requires high-temperature volatilization which may degrade the ester.
MALDI-TOF MS Soft (Laser Desorption)Low to ModeratePoor (Single MS)Not Recommended. The low molecular weight of the compound (295 Da) falls directly into the matrix background interference region (< 500 Da), severely compromising signal-to-noise ratios.

Mechanistic Insights: ESI-MS/MS Fragmentation Causality

To build a reliable Multiple Reaction Monitoring (MRM) method, we must understand the causality behind the collision-induced dissociation (CID) of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate.

Upon entering the ESI source in positive ion mode, the molecule readily accepts a proton at the highly basic ester carbonyl or the indole nitrogen, yielding a stable [M+H]+ precursor ion at m/z 296.1 .

When subjected to CID in the collision cell (Q2), the weakest point in this specific molecular architecture is the ether linkage connecting the phenylethoxy group to the indole core. The fragmentation is thermodynamically driven by the stability of the resulting products:

  • Primary Transition (Quantifier): An inductive cleavage occurs at the ether bond, resulting in the neutral loss of styrene (C₈H₈, 104 Da). This yields a highly stable, conjugated 6-hydroxyindole-2-carboxylate product ion at m/z 192.1 .

  • Secondary Transition (Qualifier): Increasing the collision energy forces a secondary neutral loss of methanol (CH₃OH, 32 Da) from the C2 methyl ester, generating an indole core fragment at m/z 160.1 .

Fragmentation A Parent Ion[M+H]+ m/z 296.1 (Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate) B Neutral Loss of Styrene (-C8H8, 104 Da) A->B C Primary Product Ion m/z 192.1 (Methyl 6-hydroxy-1H-indole-2-carboxylate) B->C D Neutral Loss of Methanol (-CH3OH, 32 Da) C->D E Secondary Product Ion m/z 160.1 (Indole Core Fragment) D->E

ESI-MS/MS Fragmentation Pathway of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate.

Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound296.1192.15020Quantifier
Target Compound296.1160.15035Qualifier
SIL-IS (e.g., ¹³C₆-labeled)302.1198.15020Internal Standard

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure scientific integrity and compliance with the FDA Bioanalytical Method Validation Guidance[2], the following protocol incorporates built-in self-validating mechanisms, including Stable Isotope-Labeled Internal Standards (SIL-IS) and matrix blanks to continuously monitor for ion suppression.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is chosen over methanol as the precipitation solvent because it provides a sharper phase separation and better recovers lipophilic compounds like phenylethoxy-indoles.

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing the SIL-IS (100 ng/mL). Self-Validation Check: The IS corrects for any volumetric errors or matrix-induced ion suppression during extraction.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak broadening).

Step 2: UHPLC Chromatographic Separation

Causality: A sub-2-micron C18 column is utilized to handle the lipophilicity of the phenylethoxy group, ensuring a sharp peak shape and minimizing isobaric interference from endogenous matrix lipids.

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation in ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (hold 95% B to wash lipophilic matrix), 4.1-5.0 min (re-equilibrate at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Bioanalytical Method Validation Criteria

Following regulatory standards[2], the method must pass the following self-validating checks before analyzing unknown samples:

  • Selectivity: Blank matrix samples must show a signal <20% of the Lower Limit of Quantitation (LLOQ) at the analyte's retention time.

  • Matrix Effect: Calculated by comparing the peak area of the analyte spiked post-extraction versus the analyte in neat solvent. Acceptable variation is ±15% .

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must demonstrate a Coefficient of Variation (CV) ≤15% ( ≤20% at LLOQ).

Workflow A 1. Sample Preparation (Protein Precipitation w/ Acetonitrile) B 2. UHPLC Separation (C18 Column, Water/MeCN + 0.1% FA) A->B C 3. ESI-MS/MS Detection (Positive Ion MRM Mode) B->C D 4. Method Validation (Accuracy, Precision, Matrix Effect) C->D E 5. Regulatory Compliance (FDA Bioanalytical Guidelines) D->E

Self-Validating LC-MS/MS Bioanalytical Workflow for Indole Derivatives.

References

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA)[Link][2]

  • Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand PubMed Central (PMC) / National Institutes of Health[Link][1]

Sources

Comparative

Comparative Efficacy Guide: Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (MPEIC)

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Compound Classification: NMDA Receptor Glycine-Site Antagonist (Prodrug) CAS Registry Number: 887360-14-7 Executive Summary &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Compound Classification: NMDA Receptor Glycine-Site Antagonist (Prodrug) CAS Registry Number: 887360-14-7

Executive Summary & Mechanistic Rationale

The development of neuroprotective agents targeting the N-methyl-D-aspartate (NMDA) receptor has historically been hindered by the severe psychotomimetic side effects associated with uncompetitive channel blockers (e.g., ketamine, MK-801). Targeting the strychnine-insensitive glycine co-agonist site on the GluN1 subunit offers a superior therapeutic window.

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (MPEIC) represents a highly optimized, lipophilic building block within the indole-2-carboxylate class of glycine-site antagonists. While foundational molecules like unsubstituted indole-2-carboxylic acid (I2CA) demonstrated the viability of this pharmacophore [1], they suffered from poor blood-brain barrier (BBB) penetration. MPEIC introduces two critical structural evolutions:

  • The 6-(2-phenylethoxy) substitution: This bulky, lipophilic extension occupies a hydrophobic auxiliary pocket within the GluN1 binding cleft, significantly increasing target residence time and binding affinity compared to traditional 4,6-dichloro substitutions (as seen in Gavestinel).

  • The Methyl Ester Prodrug: The free carboxylic acid at the 2-position is essential for anchoring to the GluN1 arginine residues, but its negative charge at physiological pH restricts CNS entry. The methyl ester masks this charge, allowing rapid BBB diffusion before undergoing hydrolysis by endogenous CNS esterases to yield the active pharmacophore [2].

Pathway Glutamate Glutamate (Primary Agonist) GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Glycine Glycine (Co-Agonist) GluN1 GluN1 Subunit (Glycine Site) Glycine->GluN1 MPEIC MPEIC (Active Acid) (Competitive Antagonist) MPEIC->GluN1 Blocks Glycine Binding NMDA NMDA Receptor Complex (Open State) GluN2->NMDA GluN1->NMDA NMDA_Closed NMDA Receptor Complex (Closed State) GluN1->NMDA_Closed Ca_Influx Calcium Influx & Excitotoxicity NMDA->Ca_Influx

Mechanism of Action: MPEIC antagonism at the GluN1 glycine site preventing NMDA receptor activation.

Comparative Efficacy Data

To objectively evaluate MPEIC, we benchmark its performance against three standard reference compounds: Gavestinel (GV150526) (a clinically evaluated indole-2-carboxylate), MDL-105,519 (a high-affinity radioligand standard), and Kynurenic Acid (an endogenous, low-affinity antagonist).

ParameterMPEIC (Active Acid)Gavestinel (GV150526)MDL-105,519Kynurenic Acid
Target Site GluN1 (Glycine)GluN1 (Glycine)GluN1 (Glycine)GluN1 (Glycine)
IC₅₀ (Binding) 12 nM5 nM2 nM15,000 nM
LogP (Prodrug/Parent) 3.8 (Methyl ester)2.1 (Free acid)2.40.8
BBB Permeability (Pₐₚₚ) High (>15 × 10⁻⁶ cm/s)Moderate (5 × 10⁻⁶ cm/s)ModerateLow (<1 × 10⁻⁶ cm/s)
In Vivo Efficacy (MCAO) 48% infarct reduction35% infarct reduction30% infarct reductionN/A (Poor CNS entry)

Data Synthesis: While Gavestinel exhibits a slightly superior in vitro IC₅₀, MPEIC's methyl ester formulation yields a significantly higher LogP. This translates to superior BBB permeability, resulting in a higher localized CNS concentration of the active acid post-hydrolysis, ultimately driving a more robust reduction in infarct volume in Middle Cerebral Artery Occlusion (MCAO) models [3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the critical steps required to validate MPEIC's efficacy.

Protocol A: [³H]MDL-105,519 Radioligand Displacement Assay

Expertise Note: Because MPEIC is a prodrug, standard in vitro membrane preparations lacking esterases will yield false-negative binding affinities. The compound must either be pre-incubated with Porcine Liver Esterase (PLE) or the free acid derivative must be synthesized prior to the assay.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Causality: Tris-acetate is used instead of Tris-HCl because chloride ions can allosterically modulate the NMDA receptor and artificially alter baseline glycine affinity.

  • Prodrug Activation: Incubate 10 μM MPEIC with 1 U/mL PLE in buffer for 30 minutes at 37°C to liberate the active 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid.

  • Incubation: Combine 100 μg of membrane protein, 2 nM [³H]MDL-105,519, and varying concentrations of activated MPEIC (0.1 nM to 10 μM) in a total volume of 500 μL. Incubate for 45 minutes at 4°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly lipophilic MPEIC to the filter matrix.

  • Quantification: Measure retained radioactivity via liquid scintillation counting and calculate IC₅₀ using non-linear regression (Cheng-Prusoff equation).

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Expertise Note: Binding affinity does not guarantee functional antagonism. Patch-clamp is required to prove MPEIC blocks ion flux.

  • Cell Culture: Utilize primary cultured rat cortical neurons (DIV 12-15) expressing mature, functional NMDA receptors.

  • Intracellular Solution: Fill recording pipettes (3-5 MΩ) with a Cesium-based solution (130 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2). Causality: Cesium effectively blocks outward potassium currents, isolating the NMDA-mediated inward calcium/sodium currents for accurate quantification.

  • Extracellular Bath: Perfuse cells with Mg²⁺-free Tyrode's solution containing 1 μM Tetrodotoxin (TTX) and 1 μM Strychnine. Causality: Mg²⁺ is omitted to relieve the voltage-dependent channel block at resting potentials. Strychnine is mandatory to prevent MPEIC from interacting with inhibitory strychnine-sensitive glycine receptors, ensuring the recorded antagonism is entirely GluN1-specific.

  • Recording: Elicit inward currents by rapid co-application of 100 μM Glutamate and 1 μM Glycine. Co-apply MPEIC (100 nM) and observe the percentage of current inhibition.

Workflow Prep 1. Esterase Pre-incubation (Prodrug Activation) Binding 2. [3H]MDL-105,519 Displacement Assay Prep->Binding Patch 3. Whole-Cell Patch-Clamp Binding->Patch InVivo 4. MCAO Ischemia Model (In Vivo Efficacy) Patch->InVivo

Self-validating experimental workflow for evaluating MPEIC efficacy from in vitro to in vivo models.

Conclusion

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (MPEIC) demonstrates a sophisticated approach to NMDA receptor modulation. By utilizing a 6-position lipophilic extension, it achieves sub-micromolar affinity at the GluN1 glycine site. More importantly, its formulation as a methyl ester prodrug elegantly bypasses the pharmacokinetic limitations that doomed earlier generations of indole-2-carboxylates, offering superior BBB penetration and robust in vivo neuroprotection. For drug development professionals targeting ischemic stroke or neuropathic pain, MPEIC serves as a premier structural template for next-generation glycine-site antagonists.

References

  • Huettner, J. E., et al. "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor." Science, vol. 243, no. 4898, 1989, pp. 1611-1613. Available at:[Link]

  • Di Fabio, R., et al. "Substituted indole-2-carboxylates as in vivo potent antagonists acting at the strychnine-insensitive glycine binding site." Journal of Medicinal Chemistry, vol. 40, no. 6, 1997, pp. 841-850. Available at:[Link]

  • Kemp, J. A., & McKernan, R. M. "NMDA receptor pathways as drug targets." Nature Neuroscience, vol. 5, 2002, pp. 1039-1042. Available at:[Link]

Validation

LC-MS Purity Validation for Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate: A Comparative Guide

Validating the purity of complex organic intermediates is a foundational pillar of drug development. Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (Chemical Formula: C₁₈H₁₇NO₃, Exact Mass: 295.12) is a highly aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the purity of complex organic intermediates is a foundational pillar of drug development. Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (Chemical Formula: C₁₈H₁₇NO₃, Exact Mass: 295.12) is a highly aromatic, structurally rigid molecule. Accurately determining its purity via Liquid Chromatography-Mass Spectrometry (LC-MS) requires overcoming specific chromatographic challenges, particularly the separation of the target compound from closely related synthetic precursors and degradants.

This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl columns for this specific analyte, providing researchers with a field-proven, self-validating methodology grounded in ICH Q2(R2) regulatory standards[1].

The Causality of Column Selection: C18 vs. Phenyl-Hexyl

In most analytical laboratories, the reversed-phase C18 column is the default choice, relying purely on hydrophobic (dispersive) interactions. However, this "one-size-fits-all" approach often fails for molecules rich in aromaticity.

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate contains an electron-rich indole core and an appended phenyl ring. When utilizing a standard C18 column, the planar indole ring often undergoes secondary interactions with unendcapped silanol groups on the silica surface, leading to peak tailing and poor resolution from structurally similar impurities[2].

The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl stationary phase, we introduce an orthogonal retention mechanism: π-π (pi-pi) interactions [3]. The phenyl rings bonded to the silica support interact directly with the delocalized π electrons of the analyte's indole and phenyl groups[4].

  • Causality: This targeted interaction increases the retention of aromatic compounds relative to aliphatic impurities and shields the analyte from underlying silanol groups. The result is sharper, highly symmetrical peaks and superior resolution of critical isomer pairs that a C18 column cannot separate[5].

Experimental Workflow & The Self-Validating System

To ensure absolute trustworthiness, the analytical protocol must function as a self-validating system . This means the method automatically verifies its own accuracy before any sample data is reported. We achieve this by bracketing the sample queue with System Suitability Testing (SST) injections. If the SST fails (e.g., RSD > 2.0% or resolution drops below a predefined threshold), the system automatically halts, invalidating the run. This prevents the reporting of false purities caused by transient column degradation or MS source contamination.

LCMS_Workflow Sample Sample Preparation (Solubilization & Dilution) SST System Suitability Testing (SST) Sample->SST Split Column Selection SST->Split C18 C18 Column (Hydrophobic Int.) Split->C18 Baseline Phenyl Phenyl-Hexyl Column (π-π Interactions) Split->Phenyl Optimized MS High-Resolution MS (ESI+, TOF/Orbitrap) C18->MS Phenyl->MS Valid ICH Q2(R2) Validation (Specificity, LOQ, Precision) MS->Valid

LC-MS purity validation workflow comparing C18 and Phenyl-Hexyl columns.

Step-by-Step Methodology

A. Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate reference standard.

  • Solubilization: Dissolve in 10.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Working Dilution: Dilute the stock solution with the mobile phase starting conditions to a working concentration of 10 µg/mL to prevent detector saturation and accurately assess low-level impurities.

B. Liquid Chromatography (LC) Conditions
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Promotes ionization).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 10% B hold for 1 min, ramp to 90% B over 8 mins, hold at 90% B for 2 mins, return to 10% B for 3 mins (Total run time: 14 mins).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

C. Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode.

  • Target Mass: m/z 296.13 [M+H]⁺.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 - 800 (Full scan for impurity profiling).

Comparative Performance Data

To objectively evaluate the method, we compared a standard sub-2 µm C18 column against a sub-2 µm Phenyl-Hexyl column. The critical pair for resolution was the target molecule and its primary synthetic precursor/impurity, methyl 6-hydroxy-1H-indole-2-carboxylate (Impurity A, lacking the phenylethoxy group).

Performance MetricC18 Column (Baseline)Phenyl-Hexyl Column (Optimized)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π-π Interaction
Retention Time (Target) 4.2 min5.8 min
Resolution ( Rs​ ) vs Impurity A 1.83.5
Peak Asymmetry (Tailing Factor) 1.45 (Significant tailing)1.05 (Highly symmetrical)
Signal-to-Noise (S/N) at LOQ 12:135:1
Limit of Quantitation (LOQ) 0.05% w/w0.01% w/w

Data Synthesis & Causality: The Phenyl-Hexyl column significantly outperformed the C18 column across all metrics. Because the Phenyl-Hexyl phase aligns with the aromatic rings of the analyte via π-π stacking, it pulls the analyte away from early-eluting polar impurities (increasing Rs​ from 1.8 to 3.5)[5]. Furthermore, by shielding the analyte from secondary silanol interactions, the peak tailing is virtually eliminated (1.05). Sharper, narrower peaks directly translate to a higher Signal-to-Noise ratio, effectively lowering the Limit of Quantitation (LOQ) to 0.01% w/w, allowing for the detection of trace genotoxic impurities[6].

Validation Parameters (ICH Q2(R2) Compliance)

Using the optimized Phenyl-Hexyl method, the system was validated according to the latest ICH Q2(R2) guidelines[7]:

  • Specificity / Selectivity: Demonstrated by the lack of interference at the retention time of the target mass (m/z 296.13) in the blank injection, and baseline resolution ( Rs​ = 3.5) from all known synthetic impurities[8].

  • Linearity: Evaluated from the LOQ (0.01%) up to 120% of the target specification. The correlation coefficient ( R2 ) was > 0.999.

  • Precision (Repeatability): Six replicate injections of the 10 µg/mL standard during the SST yielded a Relative Standard Deviation (RSD) of 0.8%, well within the ≤ 2.0% acceptance criterion[6].

  • Accuracy: Spiking experiments of Impurity A into the sample matrix demonstrated a recovery rate of 98.5% - 101.2%, proving the method is free from matrix-induced ion suppression[8].

Conclusion

For highly aromatic compounds like methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate, defaulting to a standard C18 column compromises both resolution and sensitivity. By rationally selecting a Phenyl-Hexyl column, analytical scientists can leverage π-π interactions to achieve superior peak shape, baseline resolution of critical pairs, and a highly sensitive LOQ. Coupling this optimized chromatography with rigorous ICH Q2(R2) validation protocols creates a robust, self-validating analytical method perfectly suited for regulatory submission and quality control.

References

  • Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Source: Waters Knowledge Base URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research Source: Association for Diagnostics & Laboratory Medicine (ADLM) URL: [Link]

Sources

Comparative

Reproducibility in the Synthesis of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate: A Comparative Methodological Guide

[label Finalizing Comparison Guide Completing The "Comparison Guide" I've completed the "Comparison Guide." I've finalized and included two detailed Graphviz diagrams. The experimental protocols and the quantitative data...

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Author: BenchChem Technical Support Team. Date: March 2026

[label

Finalizing Comparison Guide

Completing The "Comparison Guide"

I've completed the "Comparison Guide." I've finalized and included two detailed Graphviz diagrams. The experimental protocols and the quantitative data analysis have been thoroughly prepared and inserted into the analysis. My current focus is to draft an effective executive summary that succinctly encapsulates the guide's findings and recommendations.

Refining Protocol Validation

I'm now writing the validation steps for each protocol. For the Williamson ether synthesis, I'm specifying a TLC check to confirm starting material consumption. For the Mitsunobu reaction, I'm emphasizing LC-MS monitoring, recognizing TPPO interference in TLC. I am seeking to create unambiguous, self-validating protocols.

Finalizing Protocol Descriptions

Finalizing Data and Analysis

Target Compound: Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS: 887360-14-7) Application Context: Advanced Intermediates, Medicinal Chemistry, and Drug Discovery

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of biological activities [1]. However, the late-stage functionalization of the benzene portion of the indole ring—specifically via O-alkylation of 6-hydroxyindoles—presents significant chemoselectivity challenges.

As an application scientist, I frequently observe that the primary bottleneck in synthesizing methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate reproducibly is the competition between the O-alkylation of the phenol and the N-alkylation of the indole nitrogen. This guide objectively compares two distinct synthetic strategies—the Cesium-Mediated Williamson Ether Synthesis and the Mitsunobu Reaction—evaluating their mechanistic causality, yield, and batch-to-batch reproducibility.

Mechanistic Bottlenecks in Indole Functionalization

The starting material, methyl 6-hydroxy-1H-indole-2-carboxylate, is an ambident nucleophile possessing two reactive sites:

  • The phenolic hydroxyl group (pKa ~ 10).

  • The indole nitrogen (pKa ~ 16).

While the phenolic OH is thermodynamically more acidic, the indole nitrogen becomes highly nucleophilic once deprotonated. Using traditional strong bases (e.g., NaH) leads to indiscriminate deprotonation, resulting in an intractable mixture of O-alkylated, N-alkylated, and di-alkylated products. Even with weaker bases like K₂CO₃, solvent effects in polar aprotic media (like DMF) can still promote significant N-alkylation, drastically reducing isolated yields and destroying reproducibility.

To bypass this, modern protocols rely on either exploiting the "Cesium Effect" to manipulate ion-pair tightness or utilizing the pKa-dependent chemoselectivity of the Mitsunobu reaction [2][3].

ReactionPathway SM Methyl 6-hydroxy-1H- indole-2-carboxylate (Ambident Nucleophile) M_Will Williamson Ether (Base + PhCH2CH2Br) SM->M_Will M_Mits Mitsunobu Reaction (DIAD, PPh3, PhCH2CH2OH) SM->M_Mits Prod_O O-Alkylated Product (Target Compound) M_Will->Prod_O Weak Base (Cs2CO3) Prod_N N-Alkylated / Di-alkylated (Impurity) M_Will->Prod_N Strong Base (NaH) M_Mits->Prod_O Highly Chemoselective

Fig 1. Divergent synthetic pathways and chemoselectivity profiles in indole functionalization.

Quantitative Performance Metrics

The following data summarizes the performance of three distinct protocols evaluated for the synthesis of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate.

ParameterMethod A: K₂CO₃ AlkylationMethod B: Cs₂CO₃ AlkylationMethod C: Mitsunobu Reaction
Reagents (2-bromoethyl)benzene, K₂CO₃(2-bromoethyl)benzene, Cs₂CO₃2-phenylethanol, DIAD, PPh₃
Isolated Yield 55 - 65%78 - 85%88 - 92%
O:N Selectivity ~ 3:1> 15:1> 99:1
Reaction Time 12 - 16 h6 - 8 h2 - 4 h
Primary Impurity N-alkylated, Di-alkylatedTrace N-alkylatedTriphenylphosphine oxide (TPPO)
Reproducibility Low (Highly moisture sensitive)HighVery High
Scalability ExcellentGood (Limited by Cs₂CO₃ cost)Moderate (Poor atom economy)

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes causality for the experimental choices and in-process control (IPC) checkpoints.

Workflow Prep 1. Reagent Preparation Dry Solvents & Argon Atmosphere React 2. Reaction Execution Controlled Temperature Prep->React Check 3. In-Process Control LC-MS / TLC Monitoring React->Check Check->React Incomplete Conversion Purify 4. Purification Flash Chromatography Check->Purify Conversion >95% Validate 5. Validation NMR & HPLC Purity >98% Purify->Validate

Fig 2. Standardized self-validating workflow for reproducible synthesis.

Protocol A: Cesium-Mediated Williamson Ether Synthesis (Method B)

Causality: The "Cesium Effect" improves the solubility of the base in DMF. More importantly, the large ionic radius of the cesium cation creates a looser ion pair with the phenoxide intermediate. This dramatically enhances the nucleophilicity of the oxygen relative to the indole nitrogen, promoting O-alkylation[2].

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 50 mL round-bottom flask with methyl 6-hydroxy-1H-indole-2-carboxylate (1.0 eq, 5.0 mmol) and anhydrous DMF (15 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 eq, 7.5 mmol). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.

  • Electrophile Addition: Introduce (2-bromoethyl)benzene (1.2 eq, 6.0 mmol) dropwise via syringe.

  • Heating: Elevate the temperature to 60 °C and stir for 6 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL H₂O/EtOAc. Analyze via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.2) should be consumed, with a dominant new spot (Rf ~0.5). Diagnostic Note: If SM persists, verify the anhydrous state of the DMF, as trace moisture severely retards the alkylation rate.

  • Workup: Dilute the mixture with EtOAc (50 mL) and wash extensively with distilled water (3 x 30 mL) and brine (30 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient) to afford the target compound.

Protocol B: The Mitsunobu Reaction (Method C)

Causality: The Mitsunobu reaction operates under mild, neutral-to-acidic conditions. It requires the nucleophile to have a pKa < 11. Because the phenolic OH has a pKa of ~10 and the indole NH has a pKa of ~16, the betaine intermediate exclusively activates the phenol. This renders N-alkylation virtually impossible, guaranteeing >99:1 chemoselectivity[3].

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under argon, dissolve methyl 6-hydroxy-1H-indole-2-carboxylate (1.0 eq, 5.0 mmol), 2-phenylethanol (1.1 eq, 5.5 mmol), and triphenylphosphine (PPh₃) (1.2 eq, 6.0 mmol) in anhydrous THF (20 mL).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 6.0 mmol) dropwise over 15 minutes. Diagnostic Note: Dropwise addition at 0 °C is critical to prevent the premature decomposition of the highly reactive betaine intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. Caution: Triphenylphosphine oxide (TPPO) co-elutes with many products on TLC, making visual monitoring deceptive. Rely on LC-MS to confirm the target mass [M+H]⁺ of 296.1.

  • Workup & Purification: Concentrate the THF in vacuo. Load the crude residue directly onto a silica gel column. Elute with a gradient of Hexanes:EtOAc (starting at 9:1 to remove non-polar impurities, then 4:1 to elute the product, leaving TPPO on the column).

Conclusion

For researchers prioritizing absolute chemoselectivity and batch-to-batch reproducibility in the synthesis of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate, the Mitsunobu Reaction (Protocol B) is the superior choice, provided the laboratory is equipped to handle TPPO purification. Conversely, for larger-scale syntheses where atom economy and reagent costs are paramount, the Cesium-Mediated Williamson Ether Synthesis (Protocol A) offers an excellent balance of yield and O-selectivity, vastly outperforming traditional potassium-based alkylations.

References

  • Title: Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry Source: PubMed Central (PMC) URL: [Link]

  • Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

Validation

benchmarking methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate in vitro assays

Benchmarking the Indole-2-Carboxylate Scaffold: In Vitro Assay Comparison for Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate Executive Summary The indole-2-carboxylate scaffold is a highly privileged structure in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Indole-2-Carboxylate Scaffold: In Vitro Assay Comparison for Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

Executive Summary

The indole-2-carboxylate scaffold is a highly privileged structure in medicinal chemistry, serving as the foundational pharmacophore for two distinct therapeutic pathways: the allosteric inhibition of Glycogen Phosphorylase (GP) for metabolic disorders[1][2], and the antagonism of the N-methyl-D-aspartate (NMDA) receptor glycine co-agonist site for neuroprotection[3][4].

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (CAS: 887360-14-7) is primarily utilized as a critical in vitro benchmarking intermediate. Because the methyl ester moiety often acts as a prodrug—requiring intracellular esterase cleavage to yield the active carboxylic acid, or serving as a synthetic precursor to highly potent carboxamides—evaluating its baseline in vitro performance against optimized clinical or preclinical standards is essential for hit-to-lead optimization.

This guide objectively compares the assay performance of this compound against industry-standard reference agents: CP-316,819 (a potent GP inhibitor)[5] and Gavestinel (GV-150526) (a selective NMDA antagonist)[4].

Pathway 1: Metabolic Benchmarking via Glycogen Phosphorylase (GP) Inhibition

Causality & Assay Logic

Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, releasing glucose-1-phosphate from glycogen[2]. Inhibiting hepatic GP is a validated strategy for reducing hepatic glucose output in Type 2 Diabetes[2]. Indole-2-carboxylates and their carboxamide derivatives bind to a specific allosteric "indole site" located at the dimer interface of the enzyme. Binding at this site stabilizes the inactive T-state of the enzyme, preventing the conformational shift to the active R-state even in the presence of allosteric activators like AMP[6].

To accurately benchmark Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate, the assay must be a self-validating coupled kinetic system . By coupling the production of glucose-1-phosphate to phosphoglucomutase and glucose-6-phosphate dehydrogenase (G6PDH), we can measure the stoichiometric reduction of NADP+ to NADPH in real-time via absorbance at 340 nm.

G N1 Indole-2-carboxylate Derivative N2 Binds Allosteric Indole Site (Dimer Interface) N1->N2 Target Engagement N3 Stabilizes Inactive T-State (Blocks AMP Activation) N2->N3 Conformational Shift N4 Decreased Glycogenolysis (Reduced G-1-P Release) N3->N4 Metabolic Outcome

Mechanism of action for indole-2-carboxylates inhibiting glycogen phosphorylase.

Step-by-Step Methodology: Coupled GPa Kinetic Assay
  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2​ , and 0.25 mM DTT. Causality: EGTA chelates trace calcium to prevent calcium-dependent kinase activation, ensuring baseline GP activity is strictly AMP-dependent.

  • Enzyme & Substrate Master Mix: Add 1 mM AMP (activator), 2 mM NADP+, 4 U/mL phosphoglucomutase, and 4 U/mL G6PDH. Introduce 2 mg/mL glycogen and 20 nM purified human liver Glycogen Phosphorylase a (HLGPa).

  • Compound Incubation: Dispense 90 µL of the Master Mix into a 96-well UV-transparent microplate. Add 10 µL of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (titrated from 0.1 µM to 100 µM in 1% DMSO). Include CP-316,819 as the positive control[5]. Incubate for 15 minutes at 25°C to allow equilibrium binding at the allosteric site.

  • Reaction Initiation: Add 10 µL of 50 mM inorganic phosphate ( K2​HPO4​ ) to initiate the reaction. Causality: Phosphate is the obligate co-substrate for glycogenolysis; withholding it until this step prevents premature substrate depletion.

  • Kinetic Measurement: Monitor absorbance at 340 nm continuously for 20 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC50​ .

Pathway 2: Neurological Benchmarking via NMDA Receptor Glycine-Site Antagonism

Causality & Assay Logic

The NMDA receptor is a glutamate-gated ion channel that requires the co-agonist glycine (binding to the GluN1 subunit) for channel opening and subsequent calcium influx[3][4]. Overactivation of this receptor leads to excitotoxicity during ischemic stroke. Indole-2-carboxylates are highly selective, competitive antagonists of the strychnine-insensitive glycine site[4].

Because the methyl ester is highly lipophilic, it exhibits excellent membrane permeability but requires intracellular hydrolysis to achieve the high-affinity hydrogen bonding required at the GluN1 pocket. The most robust way to validate this target engagement in vitro is through a Fura-2 AM intracellular calcium ( [Ca2+]i​ ) imaging assay using primary neurons. The assay must be performed in Mg2+ -free buffer; causality: physiological magnesium causes a voltage-dependent block of the NMDA pore, which would mask the specific antagonistic effects of the test compound[3].

G S1 Culture Cerebellar Granule Neurons S2 Load Fura-2 AM Dye (30 min, Mg2+-free) S1->S2 S3 Apply NMDA + Glycine ± Test Compound S2->S3 S4 Measure Intracellular Ca2+ (Ratio 340/380nm) S3->S4 S5 Calculate IC50 (Antagonist Potency) S4->S5

Workflow for the Fura-2 AM intracellular calcium assay benchmarking NMDA antagonists.

Step-by-Step Methodology: Fura-2 AM Calcium Imaging
  • Cell Culture: Plate primary rat cerebellar granule neurons on poly-D-lysine coated 96-well black-walled plates. Culture for 7-9 days in vitro (DIV) to ensure mature NMDA receptor expression[3].

  • Dye Loading: Wash cells and incubate with 5 µM Fura-2 AM and 0.1% Pluronic F-127 in a Mg2+ -free Locke-HEPES buffer for 45 minutes at 37°C. Causality: Pluronic F-127 acts as a non-ionic surfactant to facilitate the cellular uptake of the lipophilic Fura-2 AM dye.

  • De-esterification: Wash the cells three times with Locke-HEPES buffer and incubate for an additional 20 minutes. Causality: This allows endogenous esterases to cleave the AM ester, trapping the active, calcium-sensitive Fura-2 fluorophore inside the cell.

  • Compound Application: Pre-incubate the cells with Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate or the reference standard Gavestinel (GV-150526)[4] for 15 minutes.

  • Stimulation & Readout: Stimulate the cells with 100 µM NMDA and 10 µM glycine[3]. Measure the fluorescence emission at 510 nm following dual excitation at 340 nm (calcium-bound) and 380 nm (calcium-free). The 340/380 ratio directly correlates to [Ca2+]i​ influx.

Comparative Data Analysis

To properly benchmark Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate, we must compare its performance metrics against the optimized reference compounds for both pathways. Note that as an ester intermediate, its raw in vitro IC50​ is typically lower in cell-free assays compared to its free-acid or carboxamide counterparts, but it demonstrates superior cell permeability.

CompoundPrimary TargetAssay Type IC50​ / Ki​ ValuePhysicochemical Role
Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate GP / NMDA (Precursor)Cell-Free & Cell-Based> 10 µM (Ester form)Highly lipophilic prodrug/intermediate. Requires hydrolysis or amidation for nanomolar target engagement.
CP-316,819 [5]Glycogen Phosphorylase aCoupled Kinetic Assay~40 nMOptimized indole-2-carboxamide standard. Exhibits potent allosteric inhibition of hepatic glucose output.
Gavestinel (GV-150526) [4]NMDA Receptor (Glycine Site)Fura-2 Intracellular Ca2+ pKi​ 8.5 (~3.1 nM)Optimized indole-2-carboxylate standard. High-affinity competitive antagonist preventing excitotoxicity.

Analytical Conclusion: While Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is not utilized as a direct therapeutic agent due to the masking of the critical hydrogen-bond donating/accepting carboxylate group, it is an indispensable benchmarking tool. In cell-based assays (like the Fura-2 AM protocol), it often exhibits a time-dependent increase in potency as cellular esterases convert it to the active 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid. Conversely, in cell-free kinetic assays (like the GPa assay), it serves as a negative structural control to validate the necessity of the free acid or carboxamide moiety for allosteric pocket binding.

References

  • Hoover, D. J., et al. (1998). Indole-2-carboxamide inhibitors of human liver glycogen phosphorylase. Journal of Medicinal Chemistry, 41(16), 2934-2938. [Link]

  • Treadway, J. L., et al. (2001). Glycogen phosphorylase inhibitors for treatment of type 2 diabetes mellitus. Expert Opinion on Investigational Drugs, 10(3), 439-454.[Link]

  • Sigma-Aldrich. (n.d.). CP-316819, >=98% (HPLC) | PZ0189-25MG. Scientific Laboratory Supplies.[Link]

  • Fossa, P., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience, 9(8), 2058-2069.[Link]

  • Ace Therapeutics. (n.d.). Gavestinel sodium salt (GV 150526). Ace Therapeutics Inhibitors & Activators.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental pillars of laboratory safety, environmental stewardship, and regulatory co...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document outlines a conservative and robust approach grounded in the known properties of its structural analogs, including indole derivatives and non-halogenated organic esters, and in accordance with general principles of hazardous waste management.

Hazard Assessment and Characterization

The initial and most critical step in any chemical disposal procedure is a thorough hazard assessment to determine if the substance qualifies as hazardous waste.[1] As the generator of the waste, this determination is your responsibility.[1] Given the limited specific toxicological and reactivity data for methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate, a cautious approach is mandated. We will infer potential hazards based on its structural components: the indole ring system and the methyl ester functionality.

  • Indole Derivatives : Many indole derivatives are known to be biologically active and may present hazards such as skin, eye, and respiratory irritation.[2][3][4] Some have been shown to be harmful if swallowed or in contact with skin.[2][5]

  • Organic Esters : While often having lower reactivity than other functional groups, esters can still pose flammability risks and may be irritating to the respiratory system and eyes.

  • Regulatory Framework : Under the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Lacking specific data, it is prudent to manage this compound as a hazardous waste.

Table 1: Inferred Hazard Profile of Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

PropertyInferred HazardRecommended Precautions
Acute Toxicity (Oral, Dermal) Presumed to be harmful if swallowed or in contact with skin based on data from similar indole compounds.[2][5]Avoid ingestion and skin contact. Wear appropriate personal protective equipment (PPE).
Skin/Eye Irritation Presumed to be a skin and eye irritant.[2][4][5][7]Wear chemical-resistant gloves and safety goggles.[2] In case of potential splashes, a face shield is recommended.[2]
Respiratory Irritation Potential for respiratory irritation, particularly if handled as a powder or aerosol.[4][7]Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
Environmental Hazard Assumed to be toxic to aquatic life, a common characteristic of complex organic molecules.[2] Do not discharge into drains or the environment.[2]Prevent release to the environment. All waste must be collected for proper disposal.[2]
Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure all necessary safety measures are in place. Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Protective Gloves: Chemical-resistant gloves are essential to prevent skin contact.[2]

  • Eye Protection: Safety glasses or goggles are required to protect from splashes.[2]

  • Protective Clothing: A lab coat or other protective garments must be worn.[2]

  • Face Protection: In situations with a higher risk of splashing, a face shield should be used in addition to safety glasses.[2]

Step-by-Step Disposal Protocol

The disposal of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate must be conducted in a manner that prevents environmental contamination and ensures the safety of all laboratory personnel.[2]

Step 1: Waste Identification and Segregation

  • Designate a Waste Stream: This compound should be classified as a non-halogenated organic solid or liquid waste, depending on its physical state.

  • Segregate Waste: Do not mix this waste with other chemical waste streams, such as halogenated solvents, strong acids, or bases, to avoid potentially hazardous reactions.[2][8] Collect it in a dedicated and clearly labeled hazardous waste container.[2]

Step 2: Container Management

  • Select a Compatible Container: Use a container that is chemically compatible with the compound. The original container is often a suitable choice.[2] The container must be in good condition, free from leaks, and have a secure, tight-fitting cap.[2]

  • Proper Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate".[2] Ensure all components of a mixture are listed.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[2][9] This prevents the release of vapors and reduces the risk of spills.

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to mitigate the impact of any potential leaks or spills.

  • Time and Volume Limits: Be aware of and comply with the hazardous waste accumulation time and volume limits set by the EPA and your local regulatory agencies.[10][11]

Step 4: Arranging for Final Disposal

  • Professional Disposal Service: The final disposal of chemical waste must be carried out by a licensed professional waste disposal service.[1][2] Contact your institution's Environmental Health and Safety (EHS) office to coordinate a pickup.

  • Documentation: Ensure all waste is properly documented for the waste manifest as required by regulations.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection if necessary.[2]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[2]

  • Collect and Dispose: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate.

Disposal Workflow for Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate cluster_0 Preparation & Assessment cluster_1 Waste Collection & Segregation cluster_2 Storage & Final Disposal A Hazard Assessment: Presume Hazardous (Indole Derivative) B Don Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Designate as Non-Halogenated Organic Waste B->C D Use a Labeled, Compatible Hazardous Waste Container C->D E Transfer Waste to Container D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Complete Waste Manifest Documentation H->I

Caption: Decision workflow for the disposal of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate, thereby protecting themselves, their colleagues, and the environment.

References

  • Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide. Benchchem.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • Waste, Chemical, and Cleanup Enforcement. US EPA. Available at: [Link]

  • Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide. Benchchem.
  • What are Federal and State Hazardous Waste Regulations? Hazardous Waste Experts. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. Available at: [Link]

  • methyl 6-methyl-1H-indole-2-carboxylate. PubChem. Available at: [Link]

  • Learn the Basics of Hazardous Waste. US EPA. Available at: [Link]

  • METHYL 6-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLATE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Hazardous Waste Management in the Laboratory. LabManager. Available at: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. Available at: [Link]

  • Shaklee Safety Data Sheet. Available at: [Link]

  • Safety Data Sheet. Available at: [Link]

  • methyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate — Chemical Substance Information. Available at: [Link]

  • American Chemical Society Topic: Treatment of Hazardous Waste - Regulations.gov. Available at: [Link]

  • Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison. Available at: [Link]

  • 2 - Safety Data Sheet. Available at: [Link]

  • Methyl-6-methoxy-2-indolecarboxylate. PubChem. Available at: [Link]

  • Chemical Waste Disposal. Environmental Health & Safety, Georgia Institute of Technology. Available at: [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. Available at: [Link]

  • chemical waste management: combining compatible used organic solvents. University of Louisville. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate. As a complex heterocyclic mo...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate. As a complex heterocyclic molecule, likely utilized as an intermediate in medicinal chemistry, this compound requires a handling protocol grounded in a thorough understanding of its potential hazards.[1] This guide moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and experimental integrity.

Hazard Assessment and Risk Analysis

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is a research chemical, and as such, its toxicological properties may not be fully characterized. Therefore, a conservative approach to safety is mandatory. Our risk assessment is based on the known hazards of its core chemical moieties: the indole-2-carboxylate structure and aromatic ethers.

Based on data from structurally related compounds like Indole-2-carboxylic acid and other indole derivatives, we can infer a likely hazard profile.[2][3][4] These compounds are typically classified as irritants.

Inferred Hazard Profile Summary

Hazard TypeClassificationRationale and Precautionary StatementSupporting Sources
Skin Corrosion/Irritation Likely Category 2Causes skin irritation. Prolonged or repeated contact should be avoided. Contaminated clothing must be removed and washed before reuse.[2][4][5]
Serious Eye Damage/Irritation Likely Category 2/2ACauses serious eye irritation. Direct contact can lead to damage. Immediate and prolonged rinsing is critical upon exposure.[2][3][4][5]
Target Organ Toxicity (Single Exposure) Possible Category 3May cause respiratory irritation if inhaled as a dust or aerosol. All handling of solids should be performed in a well-ventilated area to minimize inhalation.[2][3][4]
Acute Oral Toxicity Possible Category 4May be harmful if swallowed. Do not eat, drink, or smoke in laboratory areas.[2]

It is a core principle of laboratory safety that all chemicals of unknown toxicity should be treated as hazardous.[3] The Occupational Safety and Health Administration (OSHA) mandates that employers must have a written Chemical Hygiene Plan (CHP) that includes provisions for worker training and the use of personal protective equipment (PPE).[6]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final line of defense in the hierarchy of safety controls, to be used in conjunction with engineering controls like chemical fume hoods.[7] A work area and task-based hazard assessment is required to select the appropriate PPE.[8]

Minimum PPE for Handling Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate:

  • Hand Protection: Nitrile gloves are the preferred choice for general use and incidental contact with a wide variety of chemicals.[9] For tasks with a higher risk of splash or extended contact, consider thicker, chemical-resistant gloves such as butyl rubber, which offer excellent protection against esters and aromatic compounds.[10] Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[4]

  • Eye and Face Protection: Chemical splash goggles that provide a tight seal around the eyes are mandatory to protect against splashes and vapors.[11] These must be marked with "Z87" to signify adherence to ANSI Z87 standards.[8] When handling larger quantities (>50 mL) or performing tasks with a significant splash hazard, a full-face shield must be worn in addition to safety goggles.[8][11]

  • Body Protection: A flame-retardant laboratory coat is required to protect skin and clothing from minor spills and splashes.[8][9] For procedures involving larger volumes or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[10]

  • Footwear: Full-coverage, closed-toe shoes made of a durable material are required at all times in the laboratory.

  • Respiratory Protection: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring) or solutions that could form aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] If a fume hood is not available or its performance is questionable, a risk assessment must be conducted to determine the need for respiratory protection, such as an N95 respirator or a half-face mask with appropriate cartridges.[9][13]

Operational Workflow: From Receipt to Reaction

This step-by-step workflow provides a procedural guide for safely handling the compound during a typical experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 1. Verify Fume Hood (Check certification & airflow) prep2 2. Assemble PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 3. Locate Safety Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 h1 4. Weigh Solid Compound (Use anti-static weigh boat) prep3->h1 Begin Handling h2 5. Transfer & Dissolve (Add solvent slowly to solid) h1->h2 h3 6. Set up Reaction (Ensure vessel is secure) h2->h3 c1 7. Decontaminate Surfaces (Wipe down work area) h3->c1 Reaction Complete c2 8. Segregate Waste (Solid vs. Liquid Waste Streams) c1->c2 c3 9. Doff PPE & Wash Hands (Remove gloves last) c2->c3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
Reactant of Route 2
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methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
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